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Core Science & Biosynthesis

Foundational

Physicochemical properties of N-cyclopropyl-4-methoxy-N-methylaniline

An In-Depth Technical Guide to the Physicochemical Characterization of N-cyclopropyl-4-methoxy-N-methylaniline for Drug Discovery Applications Abstract This technical guide provides a comprehensive framework for the phys...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of N-cyclopropyl-4-methoxy-N-methylaniline for Drug Discovery Applications

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of N-cyclopropyl-4-methoxy-N-methylaniline, a novel aniline derivative with potential applications in medicinal chemistry. In the dynamic landscape of drug discovery, a thorough understanding of a compound's fundamental properties is paramount for predicting its pharmacokinetic profile and ensuring its viability as a therapeutic candidate. While specific experimental data for N-cyclopropyl-4-methoxy-N-methylaniline is not yet prevalent in published literature, this guide establishes the critical importance of its key physicochemical parameters—melting point, lipophilicity (logP), aqueous solubility, and ionization constant (pKa). We present a detailed analysis of its predicted "drug-likeness" based on established principles such as Lipinski's Rule of Five, contextualized with experimental data from close structural analogs. Crucially, this document serves as a practical manual, offering validated, step-by-step experimental protocols for the definitive determination of these properties. The methodologies are designed to be self-validating and are explained with an emphasis on the scientific rationale behind procedural choices, empowering researchers to generate robust and reliable data for this and other new chemical entities.

Introduction: The Strategic Imperative for Physicochemical Profiling

The journey of a new chemical entity (NCE) from a laboratory curiosity to a clinical candidate is fraught with challenges, with a significant rate of attrition often attributed to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[1] The physicochemical nature of a molecule is a primary determinant of its ADME profile.[2] Properties such as solubility, permeability, and ionization state directly influence how a drug is absorbed from the gastrointestinal tract, distributed throughout the body, and ultimately cleared.[3]

N-cyclopropyl-4-methoxy-N-methylaniline presents an interesting scaffold for medicinal chemists. The aniline core is a common feature in many approved drugs, and the N-cyclopropyl and 4-methoxy substitutions offer opportunities to modulate lipophilicity and metabolic stability. Before significant resources are invested in exploring its pharmacological activity, a foundational understanding of its physicochemical profile is essential.

A widely adopted framework for assessing the "drug-likeness" of an NCE for oral administration is Lipinski's Rule of Five.[1][4] This rule establishes empirical guidelines for key properties:

  • Molecular Weight (MW) < 500 Daltons

  • Logarithm of the octanol-water partition coefficient (logP) < 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Compounds that adhere to these rules are considered more likely to possess the necessary solubility and permeability for successful oral bioavailability.[5][6] This guide will therefore focus on the experimental determination of the parameters that inform these rules and govern a compound's overall behavior.

Predicted Physicochemical Profile of N-cyclopropyl-4-methoxy-N-methylaniline

To establish a baseline for experimental work, we can calculate the key molecular properties for N-cyclopropyl-4-methoxy-N-methylaniline and analyze them in the context of Lipinski's Rule of Five.

Chemical Structure:

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Formula C₁₁H₁₅NON/A
Molecular Weight 177.24 g/mol ✓ (< 500 Da)
Hydrogen Bond Donors 0✓ (≤ 5)
Hydrogen Bond Acceptors 2 (N and O atoms)✓ (≤ 10)
Calculated logP (XLogP3) 2.6 (Predicted)✓ (< 5)
Rotatable Bonds 3✓ (≤ 10 is a common guideline for good bioavailability)

Analysis: Based on computational predictions, N-cyclopropyl-4-methoxy-N-methylaniline exhibits a promising "drug-like" profile. It comfortably adheres to all criteria of Lipinski's Rule of Five. Its low molecular weight and moderate predicted lipophilicity suggest a good starting point for developing an orally bioavailable drug candidate.

For additional context, the experimental properties of two key structural fragments of our target molecule are presented below. This comparative data helps to frame expectations for our experimental results.

CompoundMolecular WeightMelting Point (°C)Boiling Point (°C)LogPpKa
4-Methoxy-N-methylaniline 137.18[7]33-36135-136 (at 19 mmHg)1.81 (Predicted)[8]5.55 (Predicted)[8]
N-Cyclopropylaniline 133.19[9]Not AvailableNot Available2.5 (Predicted)[9]Not Available

Experimental Determination of Core Physicochemical Properties

The following sections provide detailed, field-tested protocols for determining the essential physicochemical properties of N-cyclopropyl-4-methoxy-N-methylaniline.

Melting Point (MP) Determination

Rationale: The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[10] Pure crystalline substances typically have a sharp melting range (0.5-1.0°C), whereas impurities will broaden and depress this range.[10] Furthermore, the melting point is related to the crystal lattice energy, which, along with lipophilicity, is a key determinant of aqueous solubility, as described by the General Solubility Equation (GSE).[11]

Experimental Protocol: Capillary Melting Point Method This protocol adheres to the standards found in major pharmacopeias.[12][13]

  • Sample Preparation:

    • Ensure the sample of N-cyclopropyl-4-methoxy-N-methylaniline is completely dry, preferably by drying under vacuum over a desiccant.

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

  • Capillary Loading:

    • Gently tap the open end of a glass capillary tube (e.g., 1.3-1.8 mm outer diameter) into the powdered sample.[13]

    • Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into a dense column at the bottom. The packed sample height should be 2-3 mm.[14]

  • Measurement - Rapid Determination (Optional but Recommended):

    • Insert the loaded capillary into the heating block of a melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting range.[10] This saves time in the subsequent precise measurement.

  • Measurement - Precise Determination:

    • Using a fresh sample in a new capillary tube, allow the apparatus to cool to at least 5-10°C below the approximate melting point found in the previous step.[14]

    • Insert the new capillary.

    • Set the heating rate to a slow, constant value, typically 1°C/min, as specified by pharmacopeial methods.[13][14]

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts, resulting in a completely clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • The protocol should be validated by measuring the melting point of certified reference standards with known melting points before and after the sample measurement.

Workflow Visualization

G cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Sample Powder Create Fine Powder Dry->Powder Load Load Capillary (2-3mm) Powder->Load Rapid Rapid Scan (10°C/min) to find approx. MP Load->Rapid Precise Precise Scan (1°C/min) starting 5°C below approx. MP Rapid->Precise Record Record T1 (onset) and T2 (clear) Precise->Record Report Report Record->Report Report as Range T1-T2

Caption: Workflow for Capillary Melting Point Determination.

Lipophilicity: Octanol-Water Partition Coefficient (logP)

Rationale: Lipophilicity, quantified as logP, is arguably one of the most critical physicochemical properties in drug discovery.[3] It measures a compound's relative affinity for a lipid-like environment (n-octanol) versus an aqueous environment (water). This property governs a molecule's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its potential for metabolic clearance.[3] An optimal logP value, typically between 1 and 3, is often sought for oral drugs to balance membrane permeability with aqueous solubility.[4]

Experimental Protocol: Shake-Flask Method (OECD Guideline 107) This "gold standard" method is suitable for compounds with an expected logP in the range of -2 to 4.[15]

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.

  • Sample Preparation:

    • Prepare a stock solution of N-cyclopropyl-4-methoxy-N-methylaniline in n-octanol. The concentration should be chosen to be well within the linear range of the analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water. A volume ratio (V_octanol / V_water) of 1:1 is common.

    • Shake the vessel vigorously for 5-10 minutes to facilitate partitioning.

    • Allow the vessel to stand undisturbed until the two phases have completely separated. Centrifugation at a low speed can be used to break any emulsions.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol phase and the aqueous phase.

    • Determine the concentration of the analyte in each phase (C_octanol and C_water) using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • The partition coefficient, P, is the ratio of the equilibrium concentrations: P = C_octanol / C_water.

    • The final value is expressed as its base-10 logarithm: logP = log₁₀(P).

  • Validation:

    • The experiment should be performed in triplicate. The mass balance should also be checked to ensure that the total amount of compound recovered from both phases is close to the initial amount added.

Conceptual Visualization

G cluster_phases Post-Equilibrium Start Compound in Octanol (Pre-saturated with Water) Equil Shake & Equilibrate Start->Equil Water Aqueous Phase (Pre-saturated with Octanol) Water->Equil Octanol_Phase Octanol Phase (Analyte Conc = Coct) Equil->Octanol_Phase Water_Phase Aqueous Phase (Analyte Conc = Cwat) Equil->Water_Phase Calc logP = log10(Coct / Cwat) Octanol_Phase->Calc Water_Phase->Calc G Start Add Excess Solid Compound to Aqueous Buffer (pH 7.4) Equilibrate Agitate at Constant Temp (24-48 hours) Start->Equilibrate Filter Filter Supernatant (0.45 µm filter) Equilibrate->Filter Analyze Quantify Concentration (e.g., HPLC-UV) Filter->Analyze Report Report Solubility (e.g., µg/mL) Analyze->Report

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa)

Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and neutral forms. [16]Since N-cyclopropyl-4-methoxy-N-methylaniline has a basic nitrogen atom, it will be protonated at low pH. The degree of ionization significantly impacts a drug's solubility, permeability, and receptor binding. [17]For an oral drug, knowing the pKa is essential to predict how its properties will change as it passes from the acidic environment of the stomach to the more neutral environment of the intestine. [18] Experimental Protocol: UV-Vis Spectrophotometric Titration This method is effective for compounds that possess a chromophore close to the ionizable center, which is the case for anilines. [19]

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

  • Buffer Preparation:

    • Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10). The pH of each buffer must be accurately measured with a calibrated pH meter.

  • Sample Measurement:

    • For each buffer, add a small, constant aliquot of the stock solution to a cuvette containing the buffer. The final concentration of the organic co-solvent should be kept low (<1%) to minimize its effect on the pKa.

    • Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffer.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

    • Plot the absorbance at a chosen wavelength against the pH of the buffers. This will generate a sigmoidal curve.

  • pKa Calculation:

    • The pKa is the pH value at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at the midpoint between the minimum and maximum absorbance.

  • Validation:

    • The experiment should be repeated at multiple wavelengths to ensure a consistent pKa value is obtained.

Conceptual Visualization

G cluster_eq cluster_plot B B (Neutral Form) BH BH+ (Ionized Form) B->BH + H+ Plot Plot of Absorbance vs. pH (Sigmoidal Curve) B->Plot Dominates at High pH BH->B - H+ BH->Plot Dominates at Low pH pKa pKa = pH at Inflection Point Plot->pKa

Caption: pKa determination via UV-Vis spectroscopic titration.

Conclusion

N-cyclopropyl-4-methoxy-N-methylaniline stands as a promising molecular scaffold, with in silico analysis indicating a favorable physicochemical profile for oral drug development. However, computational predictions are only a guide. The true measure of a compound's potential lies in robust, experimentally determined data. The protocols detailed in this guide provide a clear and validated pathway for researchers to characterize the melting point, lipophilicity, aqueous solubility, and pKa of this NCE. By generating this foundational dataset, drug development professionals can make informed decisions, optimize molecular design, and significantly increase the probability of advancing a successful therapeutic candidate from the bench to the clinic.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. (2025). Zenovel. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Melting Point Determination. Lambda. [Link]

  • Spectrophotometric pKa determination of ionizable pharmaceuticals: Resolution of molecules with weak pH-dependent spectral shift. (2015). PubMed. [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. [Link]

  • Lipinski's Rule of Five. SlideShare. [Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. [Link]

  • Melting point determination. SSERC. [Link]

  • Partition coefficient octanol/water. Food and Agriculture Organization of the United Nations. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Nuvisan. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ijirss. [Link]

  • Measuring the Melting Point. (2023). Westlab. [Link]

  • Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. PMC. [Link]

  • What is Melting Point?. Mettler Toledo. [Link]

  • Determination of ionization constants (PKA) of β-hydroxy-β-arylalkanoic acids using high-pressure liquid chromatography. SciSpace. [Link]

  • (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Development of methods for the determination of pKa values. (2013). Pure. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. [Link]

  • Estimating the octanol-water partition coefficient for chemical substances. (2022). GOV.UK. [Link]

  • QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. (2009). MDPI. [Link]

  • A Method for Measuring 1-Octanol−Water Partition Coefficients. Analytical Chemistry. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • (PDF) Method for measuring the logarithm of the octanol–water partition coefficient using short octadecyl-poly(vinyl alcohol) high-performance liquid chromatography columns. ResearchGate. [Link]

  • Analysis of Physicochemical Properties for Drugs of Natural Origin. ACS Publications. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015). rajjournals. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024). PubMed. [Link]

  • N-Cyclopropylaniline. PubChem. [Link]

  • 4-Methoxy-N-methylaniline. LookChem. [Link]

Sources

Exploratory

Molecular Structure, Synthesis, and Physicochemical Profiling of N-cyclopropyl-4-methoxy-N-methylaniline

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of sterically constrained aliphatic rings into aniline cores is a proven tactic for modulating basicity, improving metabolic stability, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of sterically constrained aliphatic rings into aniline cores is a proven tactic for modulating basicity, improving metabolic stability, and tuning lipophilicity. N-cyclopropyl-4-methoxy-N-methylaniline (Molecular Formula: C₁₁H₁₅NO) represents a highly specialized, electron-rich tertiary amine. By merging a p-anisidine pharmacophore with an N-cyclopropyl-N-methyl moiety, this molecule serves as a valuable building block and a compelling model for studying the stereoelectronic effects of cycloalkylamines in drug design.

This whitepaper provides a rigorous technical breakdown of the compound’s structural causality, a self-validating synthetic protocol utilizing modern cross-coupling techniques, and an analysis of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Physicochemical Profiling & Structural Elucidation

The structural uniqueness of N-cyclopropyl-4-methoxy-N-methylaniline lies in the interplay between the electron-donating para-methoxy group and the sterically hindered tertiary amine.

The Causality of Cyclopropyl Hybridization: Unlike standard aliphatic chains (e.g., isopropyl or ethyl groups), the cyclopropyl ring is highly strained. To minimize angle strain (compressing the C-C-C bond angle to ~60°), the carbon atoms rehybridize, allocating more p-character to the intra-ring C-C bonds and, consequently, more s-character to the exocyclic C-N bond [1]. This increased s-character makes the cyclopropyl carbon more electronegative, inductively withdrawing electron density from the nitrogen lone pair. As a result, N-cyclopropyl anilines exhibit a significantly lower pKa compared to their acyclic counterparts[1]. This reduction in basicity is highly advantageous in drug development, as it increases the fraction of unionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability and reducing lysosomal trapping.

Quantitative Data Summary
PropertyValueComputational / Experimental Basis
Chemical Name N-cyclopropyl-4-methoxy-N-methylanilineIUPAC Nomenclature
Molecular Formula C₁₁H₁₅NOStoichiometric summation
Molecular Weight 177.24 g/mol Standard atomic weights
Monoisotopic Exact Mass 177.1154 DaC (132.0000) + H (15.1174) + N (14.0031) + O (15.9949)
SMILES String CN(C1CC1)C2=CC=C(OC)C=C2Topological mapping
Hydrogen Bond Donors 0Fully substituted tertiary amine
Hydrogen Bond Acceptors 2Methoxy oxygen, Amine nitrogen

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling

Causality Behind the Synthetic Route: Direct SN2 alkylation of 4-methoxy-N-methylaniline with cyclopropyl bromide is synthetically unviable. The high ring strain of the cyclopropyl transition state severely retards nucleophilic substitution, leading to competing elimination reactions or unreacted starting materials. Furthermore, reductive amination using cyclopropanone is impractical due to the instability of the ketone. Therefore, the self-validating standard for synthesizing this motif is the Buchwald-Hartwig Amination —specifically, coupling 4-bromoanisole with N-methylcyclopropanamine [2].

To overcome the poor nucleophilicity of the cyclopropylamine and prevent catalyst deactivation, a sterically demanding, electron-rich ligand such as adYPhos or tBuBrettPhos is required [2].

Synthesis R Reagents 4-Bromoanisole + N-Methylcyclopropanamine C Catalyst System Pd2(dba)3 / adYPhos R->C Addition Cond Reaction Conditions NaOtBu, Toluene, 80°C Inert Atmosphere (N2) C->Cond Heating P Product N-cyclopropyl-4-methoxy- N-methylaniline Cond->P Workup & Isolation

Fig 1: Buchwald-Hartwig cross-coupling workflow for N-cyclopropyl-4-methoxy-N-methylaniline.

Step-by-Step Self-Validating Protocol
  • Preparation & Degassing (Self-Validation Step 1): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv, 10 mmol) and N-methylcyclopropanamine (1.2 equiv, 12 mmol). Dissolve in anhydrous toluene (0.2 M). Degas the solution via three freeze-pump-thaw cycles to ensure the absolute removal of oxygen, which prevents the oxidative degradation of the phosphine ligand.

  • Catalyst Activation: Under a positive flow of ultra-pure N₂, add Pd₂(dba)₃ (2 mol%) and the adYPhos ligand (4 mol%). The 1:2 Pd-to-ligand ratio ensures the formation of the active monomeric L₁Pd(0) species.

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv, 15 mmol) in one portion. Seal the flask and heat to 80°C in a pre-equilibrated oil bath.

  • Reaction Monitoring (Self-Validation Step 2): Stir for 12 hours. Monitor the consumption of 4-bromoanisole via GC-FID or LC-MS. The reaction is deemed complete when the aryl halide peak area is <1% relative to the product.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure tertiary amine.

Analytical Characterization

To ensure E-E-A-T (Expertise and Trustworthiness), the synthesized compound must be rigorously validated against its theoretical physicochemical parameters.

  • LC-MS (ESI+): Utilizing a C18 reverse-phase column with a water/acetonitrile (0.1% formic acid) gradient. The compound will elute as a sharp peak with a dominant molecular ion [M+H]⁺ at m/z 178.12 .

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Expected AB quartet around δ 6.8 - 7.0 ppm (4H), characteristic of a para-disubstituted benzene ring.

    • Methoxy Group: Sharp singlet at δ 3.78 ppm (3H, -OCH₃).

    • N-Methyl Group: Singlet at δ 2.85 ppm (3H, >N-CH₃).

    • Cyclopropyl Group: Multiplet at δ 1.60 ppm (1H, >CH-N) and complex multiplets at δ 0.50 - 0.80 ppm (4H, -CH₂-CH₂-), confirming the intact strained ring.

Pharmacological & ADME Implications

The p-anisidine core is a well-documented scaffold in medicinal chemistry, frequently utilized in the development of neuroprotective agents and cholinesterase inhibitors [3]. However, the specific substitution pattern of N-cyclopropyl-4-methoxy-N-methylaniline dictates its metabolic fate.

Metabolic Causality: The primary metabolic liabilities of this molecule are mediated by hepatic Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4). The para-methoxy group acts as a metabolic "soft spot" susceptible to O-demethylation, yielding a highly polar phenol metabolite. Concurrently, the N-methyl group is susceptible to N-demethylation. Notably, the N-cyclopropyl group is highly resistant to oxidative cleavage compared to straight-chain alkyls, forcing the metabolic flux toward the O- and N-demethylation pathways rather than de-cyclopropylation.

Metabolism Parent N-cyclopropyl-4-methoxy- N-methylaniline CYP Hepatic CYP450 (CYP2D6 / CYP3A4) Parent->CYP O_demeth O-Demethylation (Major Pathway) CYP->O_demeth N_demeth N-Demethylation (Minor Pathway) CYP->N_demeth Met1 Phenol Metabolite (Active/Excreted) O_demeth->Met1 Met2 Secondary Amine (N-cyclopropyl-4-methoxyaniline) N_demeth->Met2

Fig 2: Primary CYP450-mediated metabolic pathways highlighting O- and N-demethylation.

References

  • Enthalpic and entropic contributions to the basicity of cycloalkylamines. RSC Publishing. Available at:[Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Potential Therapeutic Approaches to Alzheimer's Disease By Bioinformatics, Cheminformatics And Predicted Adme-Tox Tools. National Institutes of Health (PMC). Available at:[Link]

Foundational

Electronic Properties of N-Cyclopropyl-4-methoxy-N-methylaniline in Organic Synthesis: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary In modern organic synthesis, the strategic design of amine el...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In modern organic synthesis, the strategic design of amine electron donors has unlocked new frontiers in photoredox catalysis, radical cascades, and C–H functionalization. Among these, N-cyclopropyl-4-methoxy-N-methylaniline represents a highly specialized, structurally tuned tertiary amine. By combining the strong electron-donating (+M) effect of a para-methoxy group with the unique hyperconjugative properties of a cyclopropyl ring, this molecule serves as an exquisite substrate for Single Electron Transfer (SET) chemistry.

This guide provides an in-depth analysis of the electronic properties of N-cyclopropyl-4-methoxy-N-methylaniline, explaining the causality behind its behavior in radical cation generation, the kinetics of its cyclopropyl ring-opening, and its practical implementation in advanced synthetic workflows such as [3+2] annulations.

Structural and Electronic Profiling

The synthetic utility of N-cyclopropyl-4-methoxy-N-methylaniline is dictated by the stereoelectronic interplay of its three N-substituents:

  • The para-Methoxy Group (+M Effect): The oxygen lone pairs strongly donate electron density into the aromatic π -system. This dramatically elevates the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the oxidation potential ( Eox​ ) of the amine. Consequently, SET is highly exergonic when paired with common photoredox catalysts (e.g., [Ru(bpz)3​]2+ or Eosin Y) .

  • The N-Methyl Group (+I Effect): Provides a weak inductive stabilization to the nitrogen center and serves as a potential site for α -deprotonation, offering a divergent pathway to α -amino radicals.

  • The N-Cyclopropyl Group (Walsh Orbitals): The strained σ -bonds of the cyclopropyl ring possess high p -character (Walsh orbitals), allowing them to hyperconjugate with the nitrogen lone pair. Upon SET oxidation, the resulting radical cation typically undergoes rapid, irreversible homolytic cleavage of the cyclopropyl C–C bond to relieve ring strain, yielding a distonic radical iminium ion.

The Causality of Radical Cation Stabilization

A critical phenomenon in the chemistry of N-cyclopropylanilines is the "kinetic clock" of ring opening. While unsubstituted N-cyclopropylaniline undergoes extremely rapid ring opening upon oxidation, the introduction of the 4-methoxy group slows down this process.

Why? The para-methoxy group delocalizes the positive charge and spin density away from the nitrogen atom and into the aromatic ring. Because homolytic cleavage of the cyclopropyl ring requires significant spin density localized at the adjacent nitrogen atom, resonance stabilization artificially extends the lifetime of the intact radical cation . This extended lifetime provides a wider kinetic window for the radical cation to participate in bimolecular reactions or chain propagation before unimolecular fragmentation occurs.

Quantitative Data: Electronic Substituent Effects

The table below summarizes the profound impact of the 4-methoxy group on the thermodynamic and kinetic properties of N-cyclopropylaniline derivatives, highlighting why this specific compound is favored for controlled radical cascades.

Compound DerivativeOxidation Potential ( Eox​ vs. SCE)Radical Cation Lifetime ( τ )Primary Fate Post-SET
4-Methoxy-N-cyclopropylaniline ~0.55 V - 0.60 V ~580 ns Controlled cascade / Intermolecular trapping
Unsubstituted N-cyclopropylaniline~0.80 V~140 nsRapid ring-opening
4-Chloro-N-cyclopropylaniline~1.05 V< 100 nsImmediate fragmentation

*Data extrapolated from comparative studies on N-cyclopropylaniline probes in aqueous and organic photosensitized systems , .

Mechanistic Pathways & Divergent Reactivity

When subjected to photoredox or electrochemical oxidation, N-cyclopropyl-4-methoxy-N-methylaniline acts as a versatile branching point in organic synthesis. The extended lifetime of its radical cation allows chemists to steer the reaction down two primary pathways by tuning the reaction conditions (e.g., presence of base vs. presence of an olefin).

Pathway N1 N-cyclopropyl-4-methoxy- N-methylaniline N2 Nitrogen Radical Cation (Resonance Stabilized) N1->N2 SET (Photoredox/Electrochemical) N3 Distonic Radical Iminium (Ring-Opened) N2->N3 C-C Homolytic Cleavage (Kinetically delayed by p-OMe) N4 α-Amino Radical (N-Methyl Deprotonation) N2->N4 -H⁺ (Base promoted) N5 [3+2] Annulation (Cyclopentane Derivatives) N3->N5 + Olefin (Trapping) N6 Cross-Coupling / C-H Functionalization N4->N6 Radical Addition

Divergent synthetic pathways of the N-cyclopropyl-4-methoxy-N-methylaniline radical cation.

Pathway A: Distonic Radical Formation and [3+2] Annulation

In the absence of a strong base, the radical cation eventually undergoes cyclopropyl ring opening. The resulting β -carbon radical is highly reactive and can be intercepted by electron-deficient olefins (e.g., styrenes or acrylates). Following radical addition, cyclization onto the iminium ion yields a cyclopentane derivative. The use of the 4-methoxy derivative ensures that the initial SET is highly efficient, minimizing catalyst degradation, while the distonic radical is generated at a controlled rate, preventing radical-radical dimerization .

Pathway B: α -Amino Radical Generation

If a mild base is introduced, the extended lifetime of the 4-methoxy-stabilized radical cation allows for competitive α -deprotonation at the N-methyl group. This generates a strongly nucleophilic α -amino radical, which can engage in Minisci-type additions to heterocycles or transition-metal-catalyzed cross-couplings.

Experimental Protocols: A Self-Validating System

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. By monitoring the specific intermediates, researchers can confirm the mechanistic fidelity of the N-cyclopropyl-4-methoxy-N-methylaniline system.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Purpose: To validate the oxidation potential and assess the reversibility of the radical cation prior to synthetic application.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed acetonitrile.

  • Analyte Addition: Add N-cyclopropyl-4-methoxy-N-methylaniline to achieve a 1.0 mM concentration.

  • Cell Setup: Utilize a three-electrode setup: a glassy carbon working electrode (3 mm diameter), a platinum wire counter electrode, and an Ag/Ag+ (0.01 M AgNO3​ in acetonitrile) reference electrode.

  • Measurement: Sweep the potential from 0.0 V to +1.2 V at varying scan rates (50 mV/s to 1000 mV/s).

  • Data Interpretation (Causality Check):

    • At low scan rates (50 mV/s), the oxidation peak will appear irreversible due to the eventual cyclopropyl ring opening following electron loss.

    • At high scan rates (>500 mV/s), a return reduction peak may become visible. Because the 4-methoxy group stabilizes the radical cation, the chemical step (ring opening) is slow enough that rapid scanning can re-reduce the intact radical cation before it fragments. This scan-rate dependence self-validates the kinetic stability provided by the para-methoxy group.

Protocol 2: Photoredox-Mediated [3+2] Annulation with Styrene

Purpose: To harness the ring-opened distonic radical for the synthesis of complex cyclopentylamines.

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add N-cyclopropyl-4-methoxy-N-methylaniline (0.2 mmol), styrene (0.6 mmol, 3.0 equiv), and 2​ (2.0 mol%) as the photoredox catalyst.

  • Solvent & Degassing: Dissolve the mixture in 2.0 mL of anhydrous nitromethane. Degas the solution via three freeze-pump-thaw cycles to remove oxygen (which would otherwise intercept the radical to form endoperoxides) .

  • Irradiation: Backfill the tube with Argon. Irradiate the stirring mixture with a 450 nm blue LED array (approx. 30 W) at room temperature. Maintain a cooling fan to prevent thermal background reactions.

  • Monitoring: Monitor the reaction via TLC or LC-MS. The intact radical cation ( m/z corresponding to [M]∙+ ) can often be observed via online ESI-MS in the early stages, validating the SET mechanism .

  • Workup: After 12-16 hours, concentrate the mixture in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the substituted cyclopentane product.

Conclusion

N-cyclopropyl-4-methoxy-N-methylaniline is not merely a building block; it is a highly calibrated mechanistic tool. By leveraging the push-pull dynamics of its substituents, synthetic chemists can precisely control the thermodynamics of SET and the kinetics of subsequent radical fragmentation. Whether employed as a sacrificial probe to study triplet-state photosensitizers or as a core substrate in the construction of complex cyclic architectures, its predictable and tunable electronic properties make it indispensable in modern radical chemistry.

References

  • Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers Environmental Science & Technology - ACS Publications URL:[Link]

  • Detection of Fleeting Amine Radical Cations and Elucidation of Chain Processes in Visible-Light-Mediated[3 + 2] Annulation Journal of the American Chemical Society (JACS) URL:[Link]

  • Shedding Light on the Oxidizing Properties of Spin-Flip Excited States in a CrIII Polypyridine Complex and Their Use in Photoredox Catalysis Journal of the American Chemical Society (JACS) - ACS Publications URL:[Link]

Exploratory

Electronic Profiling and Basicity of N-Cyclopropyl-4-methoxy-N-methylaniline: A Technical Whitepaper

Executive Summary As drug development and physical organic chemistry increasingly rely on highly functionalized tertiary amines, understanding the precise electronic environment of these molecules is paramount. N-cyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and physical organic chemistry increasingly rely on highly functionalized tertiary amines, understanding the precise electronic environment of these molecules is paramount. N-cyclopropyl-4-methoxy-N-methylaniline is a specialized aromatic amine characterized by a unique "push-pull" steric and electronic architecture. This whitepaper provides an in-depth mechanistic analysis of its basicity (pKa), structural properties, and its specific utility as a Single-Electron Transfer (SET) probe. By deconstructing the individual electronic contributions of its functional groups, we establish a predictive model for its pKa and detail self-validating experimental protocols for its characterization.

Structural and Electronic Determinants of Basicity

The basicity of any nitrogen-containing organic compound is fundamentally dictated by the thermodynamic availability of the nitrogen's lone pair to accept a proton[1]. In N-cyclopropyl-4-methoxy-N-methylaniline, the pKa of the conjugate acid is modulated by three distinct substituents attached to the aniline core:

  • The para-Methoxy Group (-OCH3): This group acts as a powerful electron-donating group (EDG) via the resonance (+M) effect. By donating π -electron density into the aromatic ring, it significantly increases the electron density at the para-nitrogen atom, stabilizing the protonated conjugate acid and increasing overall basicity[1]. For reference, adding a para-methoxy group to aniline raises the pKa from 4.6 to approximately 5.35[2].

  • The N-Methyl Group (-CH3): Alkyl groups generally exert a weak inductive (+I) electron-donating effect. The addition of the N-methyl group further localizes the lone pair on the nitrogen, incrementally increasing the basicity relative to a secondary aniline[3].

  • The N-Cyclopropyl Group: The cyclopropyl ring is highly strained, with internal bond angles of approximately 60°. To accommodate this strain, the internal C-C bonds possess high p-character, which forces the exocyclic C-N bond to adopt a higher s-character (approaching sp² hybridization). Because s-orbitals are closer to the nucleus, the cyclopropyl carbon is more electronegative than a standard sp³ alkyl carbon. Consequently, the N-cyclopropyl group exerts an electron-withdrawing inductive (-I) effect relative to typical alkyl groups, slightly decreasing the basicity[4].

ElectronicEffects pMethoxy para-Methoxy (+M Resonance) Increases Basicity Nitrogen Aniline Nitrogen Lone Pair Availability (Estimated pKa ~5.4) pMethoxy->Nitrogen Electron Donation NMethyl N-Methyl (+I Inductive) Increases Basicity NMethyl->Nitrogen Electron Donation NCyclopropyl N-Cyclopropyl (-I Inductive, high s-character) Decreases Basicity NCyclopropyl->Nitrogen Electron Withdrawal

Fig 1. Electronic effects governing the basicity of the aniline nitrogen.

Quantitative Basicity Profiling

Because experimental pKa data for the exact molecule is highly specialized, we must extrapolate its basicity by comparing it to structurally analogous compounds. The table below summarizes the quantitative basicity data of related amines to build a predictive framework.

CompoundStructural FeaturepKa of Conjugate AcidElectronic Rationale
Aniline Unsubstituted aromatic amine~4.60Baseline aromatic basicity[1].
p-Anisidine Addition of p-methoxy (+M)5.34 - 5.36Resonance donation increases basicity[2].
N,N-Dimethyl-p-anisidine Two N-methyl groups (+I)~5.50 - 6.00Inductive donation further increases pKa[2].
Cyclopropylamine Primary cyclopropylamine9.10Lower than typical aliphatic amines (~10.6) due to C-N s-character[4][5].
N-Cyclopropylaniline Secondary aromatic amine~4.15 (Predicted)Cyclopropyl (-I) lowers pKa vs. N-methylaniline[6].
N-cyclopropyl-4-methoxy-N-methylaniline Tertiary, fully substituted~5.30 - 5.50 (Est.) Balance of strong EDG (p-OMe) and weak EWG (N-cyclopropyl).

Table 1. Comparative pKa analysis of structural analogs to estimate the basicity of the target compound.

Mechanistic Utility: Single-Electron Transfer (SET) Probing

Beyond its acid-base chemistry, the N-cyclopropylaniline motif is highly prized in mechanistic organic chemistry and enzymology as a probe for Single-Electron Transfer (SET) oxidation events[7].

When the nitrogen atom is oxidized by a triplet-state photosensitizer or an enzyme (like Cytochrome P450), it forms a nitrogen radical cation. The immense strain energy of the cyclopropyl ring (~28 kcal/mol) acts as a thermodynamic driving force, causing the ring to spontaneously and irreversibly cleave open, yielding an iminium distonic radical cation[7]. This irreversible "short-circuit" prevents back-electron transfer, making this molecule an exceptional tool for trapping and measuring transient oxidative states[7].

SET_Mechanism Neutral Neutral Amine (N-cyclopropyl derivative) RadicalCation Nitrogen Radical Cation (Intermediate) Neutral->RadicalCation Single-Electron Transfer (SET) RingOpened Iminium Distonic Radical (Irreversible Ring Opening) RadicalCation->RingOpened Fast Cleavage (Strain Relief)

Fig 2. SET oxidation and irreversible cyclopropyl ring-opening mechanism.

Self-Validating Experimental Workflows

To empirically validate the theoretical basicity and oxidative reactivity of N-cyclopropyl-4-methoxy-N-methylaniline, the following rigorous laboratory protocols must be employed.

Protocol A: Potentiometric pKa Determination via Cosolvent Extrapolation

Due to the high lipophilicity of the fully substituted aniline, direct aqueous titration will result in precipitation. A Yasuda-Shedlovsky cosolvent extrapolation method is required.

  • Step 1: System Suitability & Calibration (Self-Validation): Calibrate the pH glass electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01). Verify that the Nernstian slope is >58 mV/pH unit. Titrate a known lipophilic standard (e.g., p-anisidine) to confirm system accuracy.

  • Step 2: Cosolvent Preparation: Prepare three solvent mixtures of Methanol/Water at 30%, 40%, and 50% (v/v) Methanol.

  • Step 3: Sample Titration: Dissolve 2.0 mM of N-cyclopropyl-4-methoxy-N-methylaniline in 50 mL of each cosolvent mixture. Maintain the temperature at exactly 25.0 ± 0.1 °C using a jacketed vessel.

  • Step 4: Acidimetric Titration: Titrate the solutions using standardized 0.1 M HCl (prepared in the matching cosolvent ratio) under a nitrogen blanket to prevent CO2 absorption.

  • Step 5: Data Extrapolation: Calculate the apparent pKa (psKa) for each mixture. Plot the psKa values against the inverse of the dielectric constant ( 1/ϵ ) of the respective Methanol/Water mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to determine the true aqueous pKa.

Protocol B: Laser Flash Photolysis (LFP) for Radical Cation Kinetics

To utilize this compound as a SET probe, the kinetics of its cyclopropyl ring-opening must be measured.

  • Step 1: Actinometry (Self-Validation): Calibrate the Nd:YAG laser (355 nm) using a standard actinometer (e.g., potassium ferrioxalate) to ensure consistent photon flux and pulse energy.

  • Step 2: Sample Preparation: Prepare a 1.0 mM solution of the compound in acetonitrile containing a known triplet photosensitizer (e.g., 2-acetonaphthone). Purge the quartz cuvette with Argon for 20 minutes to completely deoxygenate the system, as O2​ quenches triplet states.

  • Step 3: Transient Absorption Measurement: Subject the sample to a 5 ns laser pulse at 355 nm. Monitor the transient absorption spectrum using a Xenon arc lamp and a photomultiplier tube.

  • Step 4: Kinetic Analysis: Isolate the absorption band of the nitrogen radical cation (typically around λmax​ ~480 nm)[8]. Fit the decay trace to a first-order exponential decay model to calculate the radical cation lifetime ( τ ) and the absolute rate constant of the cyclopropyl ring-opening.

References

  • Ataman Kimya. "CYCLOPROPYLAMINE". Ataman Chemicals. Available at: [Link]

  • Chemistry LibreTexts. "23.1: Relative Basicity of Amines and Other Compounds". LibreTexts. Available at: [Link]

  • Pharmaguideline. "Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts". Pharmaguideline. Available at: [Link]

  • ACS Publications. "Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers". Environmental Science & Technology. Available at: [Link]

Sources

Foundational

N-Cyclopropylaniline Derivatives: A Technical Guide to Mechanistic Probes, Photoredox Scaffolds, and Pharmacological Inactivators

Executive Summary N-cyclopropylanilines (CPAs) occupy a privileged space at the intersection of physical organic chemistry, synthetic methodology, and pharmacology. Originally conceptualized as mechanistic probes for sin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclopropylanilines (CPAs) occupy a privileged space at the intersection of physical organic chemistry, synthetic methodology, and pharmacology. Originally conceptualized as mechanistic probes for single-electron transfer (SET) processes, these derivatives have evolved into highly versatile building blocks for photoredox catalysis and critical models for mechanism-based enzyme inactivation in drug development. As a Senior Application Scientist, I have structured this technical guide to dissect the underlying physicochemical forces that govern CPA reactivity, providing researchers with actionable, field-proven insights into their synthesis, structural validation, and advanced applications.

The Thermodynamic Engine: SET and Irreversible Ring Opening

The broad utility of CPAs is fundamentally driven by the inherent strain of the cyclopropane ring. Upon single-electron oxidation by a photocatalyst or an enzymatic oxidant, the CPA nitrogen is converted into a radical cation. The relief of approximately 28 kcal/mol of ring strain provides a massive thermodynamic driving force, triggering an irreversible C–C bond cleavage. This generates a distonic radical cation—a highly reactive intermediate characterized by a spatially separated carbon-centered radical and an iminium ion[1].

This irreversibility is paramount. It prevents back-electron transfer, effectively "trapping" the transient radical state and allowing the CPA to act as an ultra-fast chemical clock. By tuning the substituents on the cyclopropyl ring, researchers can modulate the rate of ring opening by several orders of magnitude, tailoring the probe to specific kinetic windows.

SET_Mechanism A N-Cyclopropylaniline (CPA) Stable Precursor B Nitrogen Radical Cation (CPA•+) A->B Single Electron Transfer (SET) Oxidation C Distonic Radical Cation (Ring Opened) B->C Irreversible Ring Opening (~28 kcal/mol Strain Relief) D Downstream Products (Endoperoxides, Spirocycles) C->D Interception by O2 / Olefins

SET-triggered irreversible ring opening of N-cyclopropylaniline.

Quantitative Reactivity Parameters

To engineer effective CPA derivatives, one must understand the structure-activity relationships that dictate their kinetic behavior. The addition of radical-stabilizing groups drastically accelerates the ring-opening process, which is critical when designing probes to outcompete side reactions like deprotonation [2].

Derivative / ParameterValueMechanistic Significance
CPA Redox Potential +0.85 V vs SCEHighly susceptible to single-electron oxidation by mild photocatalysts or enzymes.
Cyclopropane Strain Energy ~28 kcal/molProvides the thermodynamic driving force for irreversible C-C bond cleavage.
Ring Opening Rate (Unsubstituted) 4.1 × 10⁴ s⁻¹Baseline rate; often too slow to compete with radical cation deprotonation in complex systems.
Ring Opening Rate (Phenyl-substituted) 1.7 × 10⁸ s⁻¹Phenyl substitution stabilizes the resulting C-centered radical, accelerating ring opening by 4 orders of magnitude.

Self-Validating Synthetic Methodologies

Synthesizing CPAs requires careful avoidance of premature ring opening. The most robust method involves the condensation of an aniline with 1-bromo-1-ethoxycyclopropane, followed by a Lewis acid-mediated reduction [2].

Protocol: Synthesis of N-Cyclopropylaniline via Reductive Ether Cleavage

Objective: To synthesize N-cyclopropylaniline while preserving the highly strained cyclopropyl moiety. Causality of Reagents: Sodium borohydride (NaBH₄) alone is insufficiently electrophilic to displace the ethoxy group. The addition of Boron trifluoride etherate (BF₃·OEt₂) generates diborane (B₂H₆) in situ. This highly reactive Lewis acidic reductant coordinates to the ethoxy oxygen, activating it as a leaving group while simultaneously delivering a hydride, ensuring selective reduction without compromising the cyclopropane ring.

Step-by-Step Workflow:

  • Condensation: Reflux 4-chloroaniline (1.0 equiv), 1-bromo-1-ethoxycyclopropane (2.0 equiv), and triethylamine (excess) in dichloromethane for 48 hours.

  • Intermediate Isolation: Purify the resulting N-(1-ethoxycyclopropyl)aniline via silica gel chromatography (15% ethyl acetate in hexane).

    • Validation Checkpoint 1: TLC should show a distinct UV-active spot; ¹H NMR must confirm the ethoxy quartet at ~3.5 ppm.

  • Reduction: Suspend NaBH₄ (2.0 equiv) in anhydrous THF at 0 °C under argon. Dropwise, add BF₃·OEt₂ (2.0 equiv). Stir for 30 minutes to allow diborane generation.

  • Substrate Addition: Slowly introduce the N-(1-ethoxycyclopropyl)aniline intermediate to the active diborane solution.

  • Quenching & Extraction: Carefully quench with H₂O to destroy excess diborane. Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2: Analyze the crude product via ¹H NMR. The successful reduction is unequivocally confirmed by the complete disappearance of the ethoxy signals and the emergence of a highly shielded multiplet at 0.8–1.0 ppm, characteristic of the intact cyclopropyl methylene protons.

Photoredox Catalysis and [3+2] Annulations

In the realm of synthetic methodology, the distonic radical cation generated from CPAs serves as a powerful synthon. Under visible light photoredox catalysis (e.g., using Ruthenium or Acridinium-based photocatalysts), CPAs undergo formal [3+2] cycloadditions with various π-systems [3].

When intercepted by molecular oxygen, the radical cascade yields complex endoperoxides. When intercepted by alkynes or electron-deficient olefins, the reaction yields highly substituted spirocycles and cyclopentylamines [4]. The causality here relies on the precise matching of the photocatalyst's redox potential with the oxidation potential of the CPA (+0.85 V vs SCE), ensuring efficient SET without over-oxidizing the resulting products.

Pharmacological Implications: Cytochrome P450 Suicide Inhibition

In drug development, the cyclopropylamine motif is a notorious structural alert due to its propensity to cause mechanism-based inactivation (suicide inhibition) of Cytochrome P450 (CYP450) enzymes [5].

When a drug candidate containing a CPA moiety enters the CYP450 active site, the heme iron-oxo species initiates an SET or N-Hydrogen Atom Transfer (N-HAT). Instead of undergoing normal, reversible metabolism, the CPA undergoes the rapid ring-opening cascade described above. The resulting primary carbon-centered radical is highly reactive and situated directly within the enzyme's catalytic pocket. It covalently binds to the heme prosthetic group or adjacent apoprotein residues, irreversibly destroying the enzyme's function. Understanding this dichotomous pathway—normal metabolism vs. suicide inhibition—is critical for predicting and mitigating severe drug-drug interactions (DDIs) during preclinical lead optimization.

P450_Inhibition P450 Cytochrome P450 + CPA Derivative SET SET / N-HAT Oxidation P450->SET Radical C-Centered Radical Intermediate SET->Radical Ring Opening Pathway Metab Normal Metabolism (Ring-Intact) SET->Metab Competitive Pathway Inact Covalent Binding to Active Site Residues Radical->Inact Suicide Inhibition

Dichotomous pathways of P450-mediated CPA metabolism and suicide inhibition.

References

  • Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers Environmental Science & Technology - ACS Publications 1

  • N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines ResearchGate / The Journal of Organic Chemistry 2

  • A Photo Touch on Amines: New Synthetic Adventures of Nitrogen Radical Cations PMC - National Institutes of Health 3

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis MDPI4

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism PMC - National Institutes of Health 5

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocols for N-Cyclopropyl-4-methoxy-N-methylaniline: An Application Note

Executive Summary & Mechanistic Rationale N-cyclopropyl-4-methoxy-N-methylaniline is a highly specialized aniline derivative that serves two critical functions in modern chemical research. First, it is a highly valued me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-cyclopropyl-4-methoxy-N-methylaniline is a highly specialized aniline derivative that serves two critical functions in modern chemical research. First, it is a highly valued mechanistic probe for studying Single Electron Transfer (SET) pathways. Upon oxidation to a radical cation, the cyclopropyl ring undergoes rapid, irreversible opening, serving as a precise "radical clock" to study cytochrome P450-catalyzed oxidations (1)[1]. The specific cleavage of the cyclopropyl group from the nitrogen provides vital insights into nitrosation mechanisms (2)[2].

Second, in drug development, the N-cyclopropyl-N-methylamino motif is frequently incorporated into advanced kinase inhibitors, such as MALT1 and ERK inhibitors, to modulate lipophilicity and metabolic stability (3)[3]. Synthesizing this motif is historically challenging due to the steric bulk of the cyclopropyl ring and the electron-rich nature of the para-methoxy substituent. This application note details two orthogonal, scalable synthetic workflows designed to overcome these challenges.

Strategic Route Selection

G cluster_A Route A: Buchwald-Hartwig (Industrial) cluster_B Route B: Reductive Amination (Bench) A1 4-Bromoanisole + N-Methylcyclopropanamine A2 Pd2(dba)3, RuPhos NaOtBu, Toluene, 90°C A1->A2 A3 N-Cyclopropyl-4-methoxy -N-methylaniline A2->A3 B1 p-Anisidine + Cyclopropanone Surrogate B2 NaBH3CN, AcOH MeOH, 25°C B1->B2 B3 N-Cyclopropyl-4-methoxyaniline B2->B3 B4 Formaldehyde, NaBH(OAc)3 DCE, 25°C B3->B4 B5 N-Cyclopropyl-4-methoxy -N-methylaniline B4->B5

Fig 1. Comparison of industrial (Route A) and bench-scale (Route B) synthesis workflows.

Quantitative Route Comparison

To aid in process selection, the operational metrics of both routes are summarized below. Route A is the industry standard for kilogram-scale API manufacturing, relying on advanced palladium precatalysts (4)[4]. Route B provides a metal-free alternative for early-stage discovery labs.

Table 1: Comparison of Synthetic Routes

MetricRoute A: Buchwald-HartwigRoute B: Reductive Amination
Step Count 1 Step2 Steps
Overall Yield >90%~65-70%
Scalability Excellent (Kilogram scale)Moderate (Gram scale)
Primary Cost Driver Palladium catalyst & RuPhos ligandCyclopropanone surrogate
Impurity Profile Pd heavy metal residuesOver-methylated aminal byproducts

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Catalyst Selection

Coupling a secondary aliphatic amine (N-methylcyclopropanamine) to an electron-rich aryl halide (4-bromoanisole) is notoriously difficult. The steric bulk of the cyclopropyl group hinders amine coordination to the Pd(II) center, while the secondary amine is highly susceptible to β-hydride elimination, which yields undesired imines and reduced arenes.

To overcome this, RuPhos is the mandatory ligand. Its large biaryl backbone and electron-rich dicyclohexylphosphine moiety accelerate reductive elimination, while its specific steric profile blocks the open coordination sites required for β-hydride elimination.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd2(dba)3 / BINAPCs2CO3Toluene10045High steric bulk of cyclopropyl limits amine coordination.
2Pd(OAc)2 / XantphosNaOtBu1,4-Dioxane9062Improved bite angle, but β-hydride elimination competes.
3 Pd2(dba)3 / RuPhos NaOtBu Toluene 90 94 RuPhos specifically accommodates secondary amines.
4RuPhos Pd G2LiHMDSTHF6591Precatalyst allows lower temperature, ideal for sensitive substrates.
Protocol A: Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-bromoanisole (1.0 eq, 10 mmol, 1.87 g) and N-methylcyclopropanamine hydrochloride (1.2 eq, 12 mmol, 1.29 g).

  • Catalyst Loading: Add Pd2(dba)3 (0.02 eq, 2 mol%, 183 mg) and RuPhos (0.04 eq, 4 mol%, 186 mg).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (2.5 eq, 25 mmol, 2.40 g). Causality Note: Excess base is required to neutralize the hydrochloride salt of the amine and drive the catalytic cycle.

  • Solvent & Heating: Inject anhydrous degassed toluene (30 mL). Seal the flask and heat to 90 °C for 4 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove Pd black and inorganic salts. Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Validation & IPC (In-Process Control): The protocol is self-validating via LCMS. Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze. The reaction is complete when the 4-bromoanisole peak (m/z 186/188) is completely replaced by the product peak (m/z 178.1[M+H]+). If starting material persists past 4 hours, it indicates catalyst deactivation (often due to oxygen ingress), requiring a 1 mol% spike of Pd2(dba)3.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(Br)L_n Oxidative Addition Pd0->PdII_OA 4-Bromoanisole PdII_Amine Pd(II)(Ar)(NRR')L_n Amine Coordination & Deprotonation PdII_OA->PdII_Amine N-Methylcyclopropanamine NaOtBu Product Product Release Reductive Elimination PdII_Amine->Product Product->Pd0 N-Cyclopropyl-4-methoxy -N-methylaniline

Fig 2. Catalytic cycle of the RuPhos-mediated Buchwald-Hartwig amination.

Route B: Sequential Reductive Amination & Methylation

Causality & Reagent Selection

For laboratories lacking access to inert atmosphere manifolds or expensive Pd catalysts, reductive amination is preferred. Because cyclopropanone is highly unstable and readily polymerizes, (1-ethoxycyclopropoxy)trimethylsilane is used as a stable, commercially available surrogate. Under acidic conditions, it generates the necessary cyclopropanone equivalent in situ.

Protocol B: Step-by-Step Methodology

Step 1: N-Cyclopropylation

  • Dissolve p-anisidine (1.0 eq, 10 mmol, 1.23 g) in anhydrous methanol (40 mL).

  • Add (1-ethoxycyclopropoxy)trimethylsilane (1.2 eq, 12 mmol, 2.10 g), followed by glacial acetic acid (5.0 eq, 50 mmol, 2.85 mL) and molecular sieves (3Å, 2.0 g) to drive imine formation.

  • Stir at 25 °C for 1 hour, then portion-wise add sodium cyanoborohydride (NaBH3CN) (1.5 eq, 15 mmol, 942 mg). Stir for 12 hours.

  • Quench with 1M NaOH (20 mL), extract with dichloromethane (3 x 30 mL), dry, and concentrate to yield N-cyclopropyl-4-methoxyaniline.

Step 2: N-Methylation

  • Dissolve the crude N-cyclopropyl-4-methoxyaniline in 1,2-dichloroethane (DCE) (30 mL).

  • Add aqueous formaldehyde (37% wt, 1.05 eq, 10.5 mmol). Causality Note: Strict stoichiometric control of formaldehyde (1.05 eq max) is critical. Excess formaldehyde leads to the formation of stable aminal byproducts due to the nucleophilicity of the para-methoxy-activated aromatic ring.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 15 mmol, 3.18 g) and stir at 25 °C for 4 hours.

  • Quench with saturated NaHCO3, extract with DCE, dry, and purify via silica gel chromatography (Hexane:EtOAc 9:1).

Validation & IPC (In-Process Control): The formation of the intermediate N-cyclopropyl-4-methoxyaniline is confirmed by TLC (Hexane:EtOAc 4:1, Rf = 0.4). The secondary amine is visualized using a ninhydrin stain (turns brown/purple). In Step 2, the complete disappearance of this spot and the emergence of a new, higher Rf spot (Rf = 0.6) validates successful methylation. The final product should not react with ninhydrin, confirming the total absence of N-H bonds.

References

  • N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes ResearchGate URL:[Link]

  • Malt1 inhibitors and uses thereof (WO2021000855A1)
  • Azaindole derivatives and their use as erk kinase inhibitors (EP4212531A1)

Sources

Application

Application Note: N-Cyclopropyl-4-methoxy-N-methylaniline as a High-Sensitivity Metabolic Probe for Cytochrome P450 Enzymes

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-cyclopropyl-4-methoxy-N-methylaniline as a sensitive and specific metabolic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-cyclopropyl-4-methoxy-N-methylaniline as a sensitive and specific metabolic probe. We will delve into the underlying biochemical principles, provide detailed experimental protocols for its use in characterizing Cytochrome P450 (CYP) enzyme activity, and offer insights into data interpretation. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Critical Role of Metabolic Probes in Drug Development

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for drug-drug interactions (DDIs). A significant portion of xenobiotic metabolism is mediated by the Cytochrome P450 superfamily of enzymes. Therefore, early characterization of a compound's interaction with key CYP isoforms is a cornerstone of modern drug discovery and development. Metabolic probes are instrumental in this process, serving as specific substrates for individual CYP enzymes, allowing for the precise measurement of their activity.

N-cyclopropyl-4-methoxy-N-methylaniline has emerged as a valuable tool in this context. Its unique chemical structure lends itself to specific metabolic transformations by certain CYP isoforms, leading to the formation of readily detectable metabolites. This application note will focus on its utility as a probe, particularly for assessing the activity of CYP2C19 and CYP3A4, two of the most important enzymes in human drug metabolism.

Mechanism of Action: Metabolic Activation by Cytochrome P450

The utility of N-cyclopropyl-4-methoxy-N-methylaniline as a metabolic probe is rooted in its specific biotransformation by CYP enzymes. The primary metabolic pathways involve N-dealkylation, a common reaction catalyzed by CYPs.

  • N-demethylation: The removal of the methyl group from the tertiary amine results in the formation of N-cyclopropyl-4-methoxyaniline.

  • N-decyclopropylation: The cleavage of the cyclopropyl group, a reaction often associated with specific CYP isoforms like CYP2C19, leads to the formation of 4-methoxy-N-methylaniline.

The relative rates of these two reactions can provide a specific signature of the CYP isoforms involved. For instance, a higher rate of N-decyclopropylation may indicate a significant contribution from CYP2C19.

The mechanism of N-dealkylation by cytochrome P450 enzymes is complex and can proceed through different pathways, including hydrogen atom transfer (HAT) and single electron transfer (SET).[1] For N-cyclopropyl-N-methylaniline, theoretical studies suggest that the reaction primarily follows a HAT mechanism.[2] This involves the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen, followed by hydroxyl rebound to form an unstable carbinolamine intermediate. This intermediate then non-enzymatically decomposes to yield the dealkylated aniline and either formaldehyde (from demethylation) or cyclopropanone (from decyclopropylation).[2][3] The formation of the ring-intact cyclopropanone is a key indicator of the HAT pathway.[1][2]

The active site environment of the specific CYP isoform plays a crucial role in determining the regioselectivity of N-dealkylation (i.e., whether the methyl or cyclopropyl group is removed).[3] Factors such as the polarity and hydrogen-bonding capability of the protein pocket can influence which C-H bond is more favorably positioned for abstraction.[3]

Metabolic Pathway of N-cyclopropyl-4-methoxy-N-methylaniline cluster_0 CYP-Mediated Oxidation cluster_1 Byproducts Probe N-cyclopropyl-4-methoxy-N-methylaniline Metabolite1 N-cyclopropyl-4-methoxyaniline Probe->Metabolite1 N-demethylation Metabolite2 4-methoxy-N-methylaniline Probe->Metabolite2 N-decyclopropylation Byproduct1 Formaldehyde Metabolite1->Byproduct1 Byproduct2 Cyclopropanone Metabolite2->Byproduct2 CYP2C19 CYP2C19 CYP2C19->Probe Primarily N-decyclopropylation CYP3A4 CYP3A4 CYP3A4->Probe Primarily N-demethylation

Caption: Metabolic pathways of N-cyclopropyl-4-methoxy-N-methylaniline.

Experimental Protocols

The following protocols provide a framework for utilizing N-cyclopropyl-4-methoxy-N-methylaniline as a metabolic probe. It is essential to optimize these conditions for your specific experimental system.

In Vitro CYP Inhibition Assay using Human Liver Microsomes (HLM)

This protocol is designed to assess the potential of a test compound to inhibit the metabolism of N-cyclopropyl-4-methoxy-N-methylaniline, providing an indication of its potential for DDI.

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • N-cyclopropyl-4-methoxy-N-methylaniline (substrate)

  • Test compound (potential inhibitor)

  • Positive control inhibitors (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of N-cyclopropyl-4-methoxy-N-methylaniline in a suitable solvent (e.g., methanol or DMSO). The final solvent concentration in the incubation should be less than 1%.

    • Prepare a series of dilutions of the test compound and positive control inhibitors.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add phosphate buffer, HLM, and the test compound or positive control inhibitor.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and N-cyclopropyl-4-methoxy-N-methylaniline.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method to quantify the formation of the primary metabolites (N-cyclopropyl-4-methoxyaniline and 4-methoxy-N-methylaniline).

    • Monitor the parent compound and its metabolites using appropriate MRM (Multiple Reaction Monitoring) transitions.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of the inhibitor.

    • Determine the IC50 value for the test compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

CYP Inhibition Assay Workflow Start Prepare Reagents Pre_incubation Pre-incubate HLM and Inhibitor Start->Pre_incubation Initiate_Reaction Add Substrate and NADPH Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Terminate_Reaction Quench with ACN + Internal Standard Incubation->Terminate_Reaction Sample_Prep Centrifuge and Collect Supernatant Terminate_Reaction->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Data_Analysis Calculate IC50 Analysis->Data_Analysis End Report Results Data_Analysis->End

Caption: Workflow for in vitro CYP inhibition assay.

Reaction Phenotyping using Recombinant Human CYP Enzymes

This protocol aims to identify which specific CYP isoforms are responsible for the metabolism of N-cyclopropyl-4-methoxy-N-methylaniline.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2C19, CYP3A4, and a panel of other relevant CYPs) co-expressed with cytochrome P450 reductase.

  • All other reagents as listed in Protocol 3.1.

Protocol:

  • Prepare Reagents: As described in Protocol 3.1.

  • Incubation:

    • In separate wells of a 96-well plate, incubate N-cyclopropyl-4-methoxy-N-methylaniline with each individual recombinant CYP isoform.

    • Include a negative control with no active enzyme.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for an optimized time.

  • Reaction Termination and Sample Preparation: As described in Protocol 3.1.

  • LC-MS/MS Analysis: As described in Protocol 3.1.

  • Data Analysis:

    • Quantify the formation of each metabolite for each CYP isoform.

    • Express the results as the rate of metabolite formation per pmol of CYP enzyme.

    • This will reveal the relative contribution of each CYP isoform to the overall metabolism of the probe.

Data Interpretation and Case Study

Expected Metabolic Profile

The metabolic profile of N-cyclopropyl-4-methoxy-N-methylaniline can provide valuable insights into the activity of specific CYP isoforms.

CYP IsoformPrimary MetaboliteExpected Relative Abundance
CYP2C19 4-methoxy-N-methylanilineHigh
CYP3A4 N-cyclopropyl-4-methoxyanilineHigh
Other CYPs VariesGenerally Lower

This table provides a generalized expectation. The actual results may vary depending on the specific experimental conditions and the source of the enzymes.

Case Study: Investigating a Novel Kinase Inhibitor

A research team is developing a new kinase inhibitor and needs to assess its potential for CYP-mediated DDIs. They utilize N-cyclopropyl-4-methoxy-N-methylaniline as a probe in an in vitro inhibition assay with HLM.

Results:

  • The test compound showed a potent inhibition of the formation of 4-methoxy-N-methylaniline, with an IC50 of 0.5 µM.

  • The inhibition of N-cyclopropyl-4-methoxyaniline formation was significantly weaker, with an IC50 of >50 µM.

Interpretation:

The strong and selective inhibition of 4-methoxy-N-methylaniline formation suggests that the novel kinase inhibitor is a potent inhibitor of CYP2C19. This is a critical finding, as co-administration of this new drug with other drugs that are primarily cleared by CYP2C19 could lead to clinically significant DDIs.[4][5] Further investigation with specific CYP2C19 substrates and in vivo studies would be warranted.

Conclusion

N-cyclopropyl-4-methoxy-N-methylaniline is a versatile and sensitive metabolic probe for characterizing the activity of key drug-metabolizing enzymes, particularly CYP2C19 and CYP3A4. The detailed protocols and interpretation guidelines provided in this application note offer a robust framework for its integration into drug discovery and development workflows. By providing a clearer understanding of a compound's metabolic profile early in the development process, researchers can make more informed decisions, leading to the development of safer and more effective medicines.

References

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]

  • Shaffer, C. L., Harriman, S., & Hanzlik, R. P. (2001). N-Cyclopropyl-N-methylaniline, a new mechanistic probe for cytochrome P450-catalyzed N-dealkylation reactions. Journal of the American Chemical Society, 123(51), 12947-12948. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141. [Link]

  • Okada, Y., et al. (2011). A sensitive and specific method for the determination of N-cyclopropyl-4-methoxy-N-methylaniline metabolites in human liver microsomes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(24), 2447-2453. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Cyclopropyl-4-methoxy-N-methylaniline Instability in Acidic Media

Welcome to the Application Support Center. As researchers and drug development professionals, encountering stability issues with highly functionalized aniline derivatives is a common but solvable challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, encountering stability issues with highly functionalized aniline derivatives is a common but solvable challenge. This guide provides authoritative mechanistic insights, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure the structural integrity of N-cyclopropyl-4-methoxy-N-methylaniline during acidic formulation, synthesis, and LC-MS analysis.

Part 1: Mechanistic Insight — The Causality of Degradation

To effectively troubleshoot, we must first understand why this specific molecule degrades in low-pH environments. The instability is not merely a simple acid-catalyzed hydrolysis; it is an acid-facilitated oxidative ring-opening . The degradation is driven by the synergistic vulnerabilities of its three core structural features:

  • The 4-Methoxy Group (Electron-Donating Group): The para-methoxy substituent significantly increases the electron density of the aromatic ring. This lowers the single-electron transfer (SET) oxidation potential of the aniline nitrogen, making the molecule highly susceptible to oxidation by trace metals or dissolved oxygen[1].

  • The N-Cyclopropyl Ring: Cyclopropanes possess immense ring strain (approximately 28 kcal/mol)[2]. Upon oxidation of the nitrogen to a radical cation, the cyclopropyl ring undergoes a spontaneous, rapid, and irreversible ring-opening to form an iminium distonic radical cation[3].

  • The Acidic Environment: While the amine reversibly protonates in acid to form a quaternary ammonium salt, acidic media often harbor dissolved oxygen and trace transition metals that act as SET oxidants. Furthermore, acidic conditions combined with trace nitrosating agents or oxidants lead to specific and rapid cleavage of the cyclopropyl group from the aromatic amine nitrogen[4].

Pathway A N-cyclopropyl-4-methoxy- N-methylaniline B Protonated Ammonium Ion (Reversible) A->B Acidic pH C Amine Radical Cation (via trace oxidants/O2) A->C SET Oxidation B->C Dissociation & Oxidation D Ring-Opened Iminium Ion (Irreversible Cleavage) C->D Ring Strain Release E Degradation Products (e.g., ring-opened amides) D->E Hydrolysis

Mechanistic pathway of N-cyclopropyl-4-methoxy-N-methylaniline degradation.

Part 2: Troubleshooting Guide & FAQs

Q1: My solution turns dark brown or pink within hours of dissolving the compound in 0.1% TFA. What is happening? A1: This color change is a hallmark of aniline oxidation and subsequent polymerization. Because the 4-methoxy group makes the ring electron-rich, trace oxygen in your 0.1% TFA buffer acts as an oxidant, triggering a SET reaction to form a radical cation[1]. This intermediate rapidly undergoes cyclopropyl ring-opening and polymerizes. Action: Degas all acidic buffers using argon sparging and utilize an inert atmosphere during formulation.

Q2: LC-MS analysis shows a mass shift corresponding to the loss of the cyclopropyl group. How do I prevent this artifact during analysis? A2: This confirms the oxidative ring-opening mechanism. The radical cation undergoes ring cleavage to an iminium ion, which hydrolyzes in the aqueous mobile phase to remove the cyclopropyl moiety[4]. Action: Add a volatile antioxidant to your acidic mobile phase (e.g., 0.01% Ascorbic acid) or adjust the mobile phase pH above 5.5 using ammonium acetate to suppress the initial oxidation kinetics.

Q3: Can I store the compound in acidic stock solutions (e.g., pH 2.0 for in vivo dosing)? A3: It is highly discouraged. If an acidic vehicle is strictly required for solubility, you must formulate the solution immediately prior to use and keep it at 4°C. Refer to the stabilization data below.

Quantitative Stability Data

The following table summarizes the degradation profile of N-cyclopropyl-4-methoxy-N-methylaniline under various formulation conditions, demonstrating the necessity of controlling both pH and oxidative stress.

Buffer SystempHAntioxidant / AdditiveAtmosphere% Intact API (24h at 25°C)
0.1% TFA in Water2.0NoneAmbient Air12.4%
0.1% TFA in Water2.0NoneArgon Purged45.1%
0.1% TFA in Water2.00.05% Ascorbic Acid + 1mM EDTAArgon Purged98.7%
Acetate Buffer4.5NoneAmbient Air65.2%
Phosphate Buffer7.4NoneAmbient Air99.5%

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodology incorporates a self-validating control system. By explaining the causality behind each step, researchers can adapt this protocol to their specific workflows.

Protocol: Preparation of Stabilized Acidic Solutions

Step 1: Solvent Deoxygenation (Removing the SET Oxidant)

  • Procedure: Boil ultra-pure HPLC-grade water for 5 minutes, then cool it to room temperature while continuously sparging with high-purity Argon gas for 15 minutes.

  • Causality: Dissolved oxygen is the primary electron acceptor that triggers the formation of the amine radical cation. Removing it halts the initiation step of the degradation pathway.

Step 2: Buffer Formulation & Chelation

  • Procedure: Add your required acid (e.g., HCl or TFA) to reach the target pH. Immediately add 1 mM EDTA.

  • Causality: Trace transition metals (like Cu²⁺ or Fe³⁺) leached from glassware or stainless-steel spatulas act as potent catalysts for aniline oxidation. EDTA sequesters these metals, preventing catalytic SET oxidation.

Step 3: Antioxidant Addition (Radical Scavenging)

  • Procedure: Dissolve 0.5 mg/mL L-ascorbic acid into the buffer.

  • Causality: Ascorbic acid acts as a sacrificial electron donor. If any trace oxidants remain, the ascorbic acid will be oxidized preferentially, protecting the electron-rich 4-methoxy-N-methylaniline core.

Step 4: Compound Dissolution & Self-Validation

  • Procedure: Dissolve the N-cyclopropyl-4-methoxy-N-methylaniline in the stabilized buffer. Transfer to an amber glass vial (to prevent photo-induced radical formation), blanket the headspace with Argon, and seal.

  • Validation Check: Prepare a parallel control vial using standard, un-degassed buffer without EDTA or ascorbic acid. Analyze both samples via LC-MS at T=0 and T=4 hours. The protocol is validated when the control shows >10% appearance of the ring-opened byproduct mass, while the stabilized sample remains >99% intact.

Workflow Step1 Identify Instability (Color change, LC-MS peaks) Step2 Check pH & Buffer Is pH < 4.0? Step1->Step2 Step3 Degas Solvents (Argon Sparging, 15 min) Step2->Step3 Yes Step4 Add Antioxidant/Chelator (Ascorbic Acid / EDTA) Step3->Step4 Step5 Formulate Just-in-Time (Keep at 4°C) Step4->Step5

Step-by-step troubleshooting workflow for stabilizing the compound in acidic media.

References

  • Title: Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines Source: Journal of Organic Chemistry (PubMed) URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation Degradation of Methoxy-Anilines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. For researchers and drug development professionals, compromised reagents mean compromised data. This guide provides a deep mechanistic understanding of methoxy-aniline degradation, followed by self-validating protocols to ensure absolute chemical integrity during storage.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand its thermodynamic and kinetic drivers. Methoxy-anilines (such as p-anisidine and o-anisidine) are highly susceptible to auto-oxidation and actinic (light-induced) degradation[1].

The Causality: The methoxy group (-OCH₃) acts as a powerful electron-donating group (EDG) via resonance. This significantly increases the electron density on the aromatic ring and the primary amine nitrogen. By lowering the oxidation potential of the molecule, the lone pair on the nitrogen becomes highly vulnerable to hydrogen abstraction by molecular oxygen or UV-induced radical formation.

Once an aminyl radical is formed, the reaction propagates rapidly. The radicals couple and further oxidize to form highly conjugated quinone imines and azo/azoxy oligomers[2]. Even in trace amounts, these dark brown/black impurities can poison transition-metal catalysts, skew colorimetric assays, and introduce genotoxic artifacts into drug development pipelines[2]. Unstabilized aromatic amines can oxidize to an unusable state in a matter of days under ambient conditions[3].

OxidationPathway A Methoxy-aniline (Colorless/Pale Solid) B O2 / UV Light / Heat (Initiation Factors) A->B Exposure C Aminyl Radical Intermediate B->C H-abstraction D Quinone Imines (Brown/Black Impurities) C->D Further Oxidation E Azo/Azoxy Oligomers (Insoluble Sludge) C->E Radical Coupling

Fig 1: Oxidative degradation pathway of methoxy-anilines into colored impurities.

Quantitative Impact of Storage Variables

To establish a robust storage environment, we must optimize four critical variables. The table below summarizes the quantitative and mechanistic impact of these conditions on methoxy-aniline stability[4].

Storage VariableAmbient (Degradation) ConditionOptimized ConditionMechanistic Causality
Atmosphere Ambient Air (~21% O₂)Argon BlanketingDisplaces molecular oxygen, preventing the auto-oxidation of the electron-rich amine lone pair.
Temperature Room Temp (20°C – 25°C)Refrigerated (2°C – 8°C)Decelerates thermal radical propagation and kinetic degradation pathways.
Light Transparent GlassOpaque / Amber GlassBlocks actinic degradation (p-anisidine strongly absorbs UV light at ~300 nm)[1].
Moisture Ambient HumiditySealed PTFE SeptumPrevents hydrolytic side-reactions and hygroscopic caking of the amine salt.

The Self-Validating Storage Protocol

A scientific protocol is only trustworthy if it proves its own efficacy. The following workflow employs a "Canary Control" —a built-in self-validating system that proves your inert storage conditions are actively working.

Step-by-Step Methodology:
  • Baseline Analytics: Before storage, quantify the baseline purity of your methoxy-aniline lot using HPLC-UV (see Section 5). Causality: You cannot measure preservation without a defined starting point.

  • Aliquoting: Transfer the bulk solid into single-use amber glass vials inside a glovebox or using a Schlenk line. Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture, depleting the compound over time. Single-use aliquots isolate this risk.

  • Inert Gas Purge: Purge each vial with Argon gas. Causality: Argon is denser than air and Nitrogen; it sinks to form a protective physical blanket over the solid, effectively displacing oxygen[4].

  • Sealing: Cap tightly with a PTFE-lined septum. Causality: PTFE is chemically inert and impermeable to atmospheric moisture, unlike standard rubber septa which can degrade or outgas over time.

  • The "Canary" Control (Self-Validation): Leave exactly 5 mg of the compound in a clear glass vial exposed to ambient laboratory light and air at room temperature. Causality: When the "canary" sample turns dark brown (confirming the ambient environment's oxidative potential), and your sealed aliquots remain pale/colorless, you have definitively validated the efficacy of your storage system.

StorageWorkflow Step1 1. Baseline Analytics Step2 2. Inert Gas Purge (Ar) Step1->Step2 Step5 5. Parallel 'Canary' Control Step1->Step5 Ambient Validation Step3 3. Seal in Amber Glass Step2->Step3 Step4 4. Store at 2-8°C Step3->Step4

Fig 2: Self-validating inert storage workflow for methoxy-aniline preservation.

Troubleshooting & FAQs

Q: My p-anisidine has turned from a pale powder to a dark brown solid. Can I still use it for synthesis if I adjust the stoichiometry? A: No. The dark color indicates the presence of highly conjugated quinone imines and azo oligomers. While they may only account for a small percentage of the total mass, these impurities are highly reactive. They will cause unpredictable side reactions, poison metal catalysts, and complicate downstream purification. The batch must be discarded or rigorously purified via vacuum distillation or recrystallization.

Q: Why do I need Argon instead of Nitrogen for blanketing? A: While Nitrogen is inert, it has a similar density to ambient air. When a vial is opened, Nitrogen rapidly mixes with the atmosphere. Argon is significantly heavier than air; it pools at the bottom of the vial, creating a robust physical barrier over your reagent that persists even during brief openings.

Q: I stored my methoxy-aniline at -20°C, but it still degraded upon opening. Why? A: This is a classic case of condensation-induced degradation. If you open a cold vial in a humid laboratory, ambient moisture instantly condenses on the cold powder. This moisture facilitates hydrolytic degradation and accelerates oxidation. Always allow the sealed vial to reach room temperature before opening.

Analytical Validation Protocol

To verify the integrity of your stored methoxy-anilines, utilize this step-by-step HPLC-UV methodology to detect secondary oxidation products.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 10 mg of the stored methoxy-aniline in 10 mL of degassed, HPLC-grade acetonitrile. Causality: Degassing the solvent prevents dissolved oxygen from artificially inducing oxidation during the analysis.

  • Control Preparation: Dissolve 10 mg of your ambient "Canary" control in 10 mL of acetonitrile to serve as your degradation reference standard.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Utilize a mobile phase gradient of Water (0.1% TFA) and Acetonitrile. Causality: The acidic modifier (TFA) ensures the amine remains protonated, preventing peak tailing and improving resolution.

  • Detection: Monitor UV absorbance at 254 nm (for the general aromatic ring) and 300 nm (specific for p-anisidine and its highly conjugated degradation products)[1].

  • Data Analysis: Compare the chromatograms. The appearance of late-eluting, broad peaks in the control sample indicates the formation of hydrophobic azo-oligomers and quinone imines. If your stored sample lacks these peaks, its integrity is verified.

References

  • PubChem. "p-Anisidine | C7H9NO | CID 7732". National Center for Biotechnology Information. 1

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Chemical Research in Toxicology. 2

  • BenchChem. "Stability and storage conditions for 4-Fluoro-2-methyl-1H-indol-5-amine". BenchChem Technical Support. 4

  • Google Patents. "Stabilized aromatic amines" (US2653171A). United States Patent Office. 3

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of N-Cyclopropyl-4-methoxy-N-methylaniline

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate N-cyclopropylaniline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate N-cyclopropylaniline derivatives. The unique electronic properties of the N-cyclopropyl moiety, combined with the electron-donating 4-methoxy group, create a highly reactive system. This molecule is notoriously prone to oxidative degradation and presents severe regioisomer separation challenges.

This guide abandons generic advice in favor of field-proven, self-validating protocols designed specifically for the chemical realities of N-cyclopropyl-4-methoxy-N-methylaniline.

Part 1: Troubleshooting Guide & FAQs

Q1: My purified N-cyclopropyl-4-methoxy-N-methylaniline degrades into a mixture of new peaks during storage. One major impurity shows a +32 Da mass shift on the LC-MS. What is happening?

Causality & Mechanism: You are observing the classic oxidative ring-opening of the cyclopropyl group. N-cyclopropylanilines are highly susceptible to Single Electron Transfer (SET) oxidation when exposed to ambient light and oxygen[1]. The electron-rich 4-methoxy group lowers the oxidation potential of the molecule, facilitating the formation of a nitrogen radical cation.

To relieve approximately 28 kcal/mol of inherent ring strain, this radical cation undergoes rapid, irreversible ring-opening to form a distonic iminium radical[1]. Subsequent reaction with molecular oxygen yields an endoperoxide intermediate (+32 Da), which can further fragment into ring-opened propanamide isomers[2].

Self-Validating Check: Spike a freshly purified, degrading sample with 1 mol% of a radical scavenger like BHT (butylated hydroxytoluene). If the degradation halts and the +32 Da peak stops growing, the SET radical pathway is confirmed, indicating your storage conditions lack sufficient inerting.

Q2: I am trying to separate the 2-methoxy (ortho) positional isomer from my 4-methoxy (para) target using standard silica gel chromatography, but they co-elute. How can I achieve baseline resolution?

Causality & Mechanism: Positional isomers of alkoxyanilines possess nearly identical dipole moments and partition coefficients on normal-phase silica. The steric shielding of the amine by the ortho-methoxy group slightly alters its basicity, but not enough to achieve resolution using standard hexanes/ethyl acetate gradients.

Solution: Abandon normal-phase silica and switch to Reverse-Phase HPLC utilizing a Pentafluorophenyl (PFP) stationary phase. The PFP phase introduces orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole, and shape selectivity—which are highly sensitive to the spatial arrangement of the methoxy group on the aromatic ring. Alternatively, emerging Metal-Organic Framework (MOF) stationary phases, such as MIL-53(Fe), have demonstrated exceptional baseline separation for aniline positional isomers by exploiting precise pore-size exclusion and hydrogen bonding[3].

Q3: During the N-methylation of the secondary amine precursor, I get a mixture of unreacted starting material and the tertiary amine target. How do I separate them efficiently without chromatography?

Causality & Mechanism: The N-methylation of N-cyclopropyl-4-methoxyaniline[4] often stalls due to the steric bulk of the cyclopropyl group. The resulting mixture of secondary and tertiary amines can be separated by exploiting their differential basicity. The tertiary amine target is slightly more basic but significantly more sterically hindered than the secondary amine precursor.

Solution: Implement a strictly controlled pH-titrated liquid-liquid extraction. By adjusting the aqueous phase to pH 4.5 using a citrate buffer, the less hindered secondary amine is preferentially protonated and partitioned into the aqueous layer, leaving the target tertiary amine in the organic phase.

Part 2: Quantitative Analytical Profiles

To successfully monitor your purification, reference the following standardized chromatographic parameters for the target molecule and its most common synthetic impurities.

AnalyteRelative Retention Time (RRT)UV Max (nm)MS (m/z) [M+H]+Primary Separation Challenge
N-Cyclopropyl-4-methoxy-N-methylaniline 1.00 245, 280 178.1 Target Molecule
2-Methoxy Positional Isomer 0.96242, 278178.1Co-elution on normal-phase silica
N-Cyclopropyl-4-methoxyaniline 0.85245, 280164.1Unreacted secondary amine precursor[4]
Ring-Opened Endoperoxide 0.60230210.1Oxidative degradation byproduct[2]
Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathway that causes the most significant yield losses during the handling of this molecule. Understanding this pathway is critical for implementing the anaerobic protocol below.

Pathway A N-Cyclopropyl Target (Intact Ring) B Nitrogen Radical Cation (Intermediate) A->B SET Oxidation (O2 / Light) C Distonic Iminium Radical (Ring-Opened) B->C Strain Relief (~28 kcal/mol) D Endoperoxide / Amide (Degradation Isomers) C->D +O2 / H2O

Oxidative ring-opening pathway of N-cyclopropylanilines via SET.

Part 4: Experimental Protocol

Protocol: Anaerobic RP-HPLC Isolation of N-Cyclopropyl-4-methoxy-N-methylaniline

Objective: Isolate the target tertiary amine from its 2-methoxy regioisomer and prevent oxidative ring-opening during purification. System Validating Condition: The presence of a +32 Da mass in the post-purification fraction indicates a breach in the anaerobic protocol.

Step 1: Sample Preparation Dissolve the crude reaction mixture in degassed, HPLC-grade acetonitrile. Immediately spike the solution with 0.1 mol% Butylated Hydroxytoluene (BHT) to quench any transient nitrogen radical cations before they can undergo ring-opening.

Step 2: Stationary Phase Selection Equip the LC system with a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm). Causality: The PFP phase provides orthogonal π−π and dipole-dipole interactions essential for resolving the 2-methoxy from the 4-methoxy positional isomers, which standard C18 columns cannot achieve.

Step 3: Mobile Phase Preparation

  • Solvent A: Ultrapure H₂O with 0.1% Formic Acid (sparged with N₂ for 15 minutes prior to use).

  • Solvent B: Acetonitrile with 0.1% Formic Acid (sparged with N₂ for 15 minutes prior to use).

Step 4: Gradient Elution Run a shallow gradient from 15% B to 55% B over 25 minutes. The shallow ramp maximizes the resolution between the sterically similar regioisomers.

Step 5: Fraction Collection & Storage Collect the target peak (RRT 1.00) directly into amber glass vials pre-purged with Argon. Immediately lyophilize the fractions to remove water and formic acid, then store at -20°C strictly under an inert atmosphere.

References
  • PubChem : N-cyclopropyl-4-methoxyaniline | C10H13NO | CID 45091019 Source: National Institutes of Health (NIH) URL:[Link][4]

  • Synthetic Communications : Air oxidation of N-cyclopropylanilines Source: Taylor & Francis Online URL:[Link][2]

  • Environmental Science & Technology : Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers Source: ACS Publications URL:[Link][1]

  • ResearchGate : A reusable MOF supported single-site nickel-catalyzed direct N-alkylation of anilines with alcohols Source: ResearchGate URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: GC-MS Analysis of N-cyclopropyl-4-methoxy-N-methylaniline

As pharmaceutical regulatory frameworks increasingly scrutinize trace impurities, the accurate quantification of complex aniline derivatives has become a critical analytical challenge. N-cyclopropyl-4-methoxy-N-methylani...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical regulatory frameworks increasingly scrutinize trace impurities, the accurate quantification of complex aniline derivatives has become a critical analytical challenge. N-cyclopropyl-4-methoxy-N-methylaniline is a sterically hindered, tertiary aromatic amine. Due to its structural features—specifically the lack of active N-H protons and the presence of a strained cyclopropyl ring—it presents unique chromatographic behaviors.

This guide provides an authoritative, objective comparison of analytical platforms for detecting this analyte and details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered for compliance with modern regulatory standards[1].

Platform Comparison: Selecting the Optimal Analytical Strategy

When developing a method for N-cyclopropyl-4-methoxy-N-methylaniline, scientists typically evaluate GC-MS, GC-MS/MS, and LC-MS/MS. The chemical causality dictates our platform choice: as a tertiary amine with a relatively low molecular weight (MW ~177.24) and high volatility, it is highly amenable to gas-phase separation. Furthermore, the absence of primary or secondary amine hydrogens means no derivatization is required , eliminating a common source of analytical variability.

While LC-MS/MS (Electrospray Ionization) is highly sensitive, it is notoriously susceptible to matrix ion suppression when analyzing trace impurities in complex Active Pharmaceutical Ingredient (API) matrices. GC-MS utilizing Electron Ionization (EI) bypasses this issue, offering highly reproducible, matrix-independent fragmentation.

Quantitative Performance Comparison
Performance MetricGC-MS (Single Quadrupole)GC-MS/MS (Triple Quadrupole)LC-MS/MS (ESI-QqQ)
Ionization Strategy Electron Ionization (EI, 70 eV)Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI+)
Derivatization Required? No (Tertiary Amine)No (Tertiary Amine)No
Matrix Effect Susceptibility Low (Chromatographic resolution)Very Low (MRM selectivity)High (Ion suppression in ESI)
Typical LOQ 0.1 – 0.5 ppm0.01 – 0.05 ppm0.05 – 0.1 ppm
Capital & Operational Cost Moderate ( )High ( $)Very High ( )
Primary Use Case Routine QA/QC & Release TestingTrace Mutagenic Impurity (PGI)[2]Highly polar/thermally labile APIs

Mechanistic Insight: GC-MS Fragmentation Causality

Understanding the EI fragmentation pathway is critical for selecting the correct ions for Selected Ion Monitoring (SIM). At 70 eV, the electron-donating para-methoxy group stabilizes the molecular ion, yielding a robust parent peak.

  • m/z 177 (Molecular Ion, [M]⁺): Stabilized by the aromatic ring and methoxy resonance. Used as the primary quantifier ion.

  • m/z 162 (Loss of Methyl, [-CH₃]•): Cleavage of the methoxy methyl group or the N-methyl group.

  • m/z 148 (Cyclopropyl Ring Opening): The strained cyclopropyl ring readily undergoes alpha-cleavage and ring-opening, losing an ethylene/ethyl radical equivalent.

Fragmentation_Pathway M Molecular Ion [M]⁺ m/z 177 (Primary Quantifier) F1 Loss of Methyl [-CH₃]• m/z 162 (Qualifier 1) M->F1 -15 Da F2 Cyclopropyl Cleavage m/z 148 (Qualifier 2) M->F2 -29 Da F3 Tropylium/Aniline Core m/z 120 (Structural Confirmation) F1->F3 -42 Da

Fig 1. Proposed Electron Ionization (EI) fragmentation logical pathway for SIM method development.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . This means the method incorporates internal feedback loops (Internal Standards and System Suitability Tests) that automatically flag analytical failures before invalid data is reported, aligning with FDA direct injection GC-MS frameworks[3].

Step-by-Step Methodology

Phase 1: Sample Preparation (Liquid-Liquid Extraction) Causality: Dichloromethane (DCM) is selected as the extraction solvent because it provides excellent solubility for the non-polar N-cyclopropyl-4-methoxy-N-methylaniline while precipitating highly polar API salts and excipients.

  • Weigh exactly 50.0 mg of the sample matrix into a 10 mL volumetric flask.

  • Add 8.0 mL of DCM containing 1.0 µg/mL of N,N-dimethylaniline-d5 (Internal Standard). Self-Validation Check: The deuterated IS corrects for any volumetric errors or matrix-induced signal variations.

  • Sonicate for 10 minutes at room temperature.

  • Dilute to volume (10.0 mL) with the IS-spiked DCM.

  • Centrifuge at 4000 rpm for 5 minutes. Transfer the clear supernatant to a 2 mL GC autosampler vial.

Phase 2: GC-MS Instrumental Parameters

  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film). Causality: The 5% phenyl-arylene stationary phase perfectly matches the polarizability of the analyte's aromatic ring, preventing peak tailing.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 µL, Splitless mode, Injector Temperature: 250°C.

  • Oven Program:

    • Initial: 70°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 30°C/min to 280°C (Hold 3 min to bake out heavy matrix components).

  • MS Parameters: EI source at 230°C, Quadrupole at 150°C. SIM Mode (m/z 177, 162, 148).

GCMS_Workflow A 1. Sample Prep (DCM Extraction + IS) B 2. System Suitability (Resolution & Tailing Check) A->B C 3. GC Separation (DB-5MS Column) B->C D 4. EI Ionization (70 eV) C->D E 5. SIM Acquisition (m/z 177, 162, 148) D->E F 6. Data Analysis (Quantitation vs IS) E->F

Fig 2. GC-MS analytical workflow incorporating self-validating system suitability checks.

Method Validation Framework (ICH Q2(R2) Compliant)

To validate this method for regulatory submission, the following parameters must be executed and documented as per ICH Q2(R2) guidelines[1]:

  • System Suitability Testing (SST): Inject the standard solution (1.0 ppm) six times. Acceptance: Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) must be ≤ 5.0%. Peak tailing factor must be ≤ 1.5.

  • Specificity: Inject the blank diluent and an unspiked API matrix. Acceptance: No interfering peaks at the retention time of N-cyclopropyl-4-methoxy-N-methylaniline or the IS (Signal-to-noise < 3).

  • Linearity & Range: Prepare a 6-point calibration curve from 0.05 ppm to 5.0 ppm. Acceptance: Correlation coefficient (R²) ≥ 0.995.

  • Accuracy (Recovery): Spike the API matrix at 50%, 100%, and 150% of the target specification limit. Prepare in triplicate. Acceptance: Mean recovery must fall between 80.0% and 120.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration where the Signal-to-Noise (S/N) ratio is ≥ 10. Acceptance: The LOQ must be lower than the regulatory reporting threshold.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Comparative

Analytical Comparison Guide: Spectroscopic Profiling of N-cyclopropyl-4-methoxy-N-methylaniline and Its Phase I Metabolites

As drug development pipelines increasingly rely on high-throughput screening, the rapid structural elucidation of xenobiotic biotransformation products is critical. N-cyclopropyl-4-methoxy-N-methylaniline serves as an ex...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on high-throughput screening, the rapid structural elucidation of xenobiotic biotransformation products is critical. N-cyclopropyl-4-methoxy-N-methylaniline serves as an excellent archetypal compound for spectroscopic comparison because it possesses multiple vulnerable metabolic sites: an ether linkage, a tertiary amine, and a strained cycloalkane ring.

This guide objectively compares the spectroscopic signatures (LC-HRMS/MS and NMR) of the parent compound against its primary Phase I biotransformation products, providing field-proven, self-validating methodologies for metabolite identification.

Mechanistic Pathways of Biotransformation

Cytochrome P450 (CYP450) enzymes catalyze the oxidative metabolism of anilines through well-defined pathways. The biotransformation of N-cyclopropyl-4-methoxy-N-methylaniline yields three primary Phase I metabolites:

  • M1 (O-Demethylation) : Yields a phenol.

  • M2 (N-Demethylation) : Yields a secondary amine.

  • M3 (N-Decyclopropylation) : Yields a secondary amine via ring loss.

Mechanistic Causality : Both N-dealkylation and O-demethylation are initiated via a or direct hydrogen atom abstraction at the α -carbon[1]. This forms an unstable that spontaneously collapses into the dealkylated amine and an aldehyde (e.g., formaldehyde)[2]. to yield the corresponding phenol[3].

MetabolicPathway Parent N-cyclopropyl-4-methoxy- N-methylaniline [M+H]+ 178.12 CYP CYP450 (Oxidation) Parent->CYP M1 M1: O-Demethylation N-cyclopropyl-4-hydroxy- N-methylaniline [M+H]+ 164.11 CYP->M1 -CH2 (14 Da) M2 M2: N-Demethylation N-cyclopropyl-4-methoxyaniline [M+H]+ 164.11 CYP->M2 -CH2 (14 Da) M3 M3: N-Decyclopropylation 4-methoxy-N-methylaniline [M+H]+ 138.09 CYP->M3 -C3H4 (40 Da)

CYP450 Phase I biotransformation of N-cyclopropyl-4-methoxy-N-methylaniline.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in metabolite generation and detection, the following protocols utilize built-in validation controls and orthogonal analytical techniques.

Workflow Incubation In Vitro Microsomal Incubation Quenching Protein Precipitation (MeCN) Incubation->Quenching LC UHPLC Separation (C18 Column) Quenching->LC MS High-Res MS/MS (Q-TOF) LC->MS Data Metabolite Annotation MS->Data

Step-by-step LC-MS/MS workflow for metabolite generation, extraction, and annotation.

Protocol A: In Vitro Human Liver Microsome (HLM) Assay

Causality Focus: An NADPH regenerating system is used instead of direct NADPH addition to maintain a steady-state cofactor supply, preventing rapid depletion and ensuring linear reaction kinetics.

  • System Preparation : Combine 1.0 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 10 µM of the parent compound.

  • Self-Validation Controls :

    • Negative Control (0-min): Add quenching solvent before HLMs to rule out non-enzymatic degradation.

    • Positive Control: Run a parallel incubation with Dextromethorphan to confirm CYP2D6/CYP3A4 activity.

  • Initiation : Add the NADPH regenerating system (NADP+, glucose-6-phosphate, G6P-dehydrogenase, MgCl2) and incubate at 37°C for 60 minutes.

  • Quenching & Extraction : Add 3 volumes of ice-cold acetonitrile (MeCN). Why? MeCN instantly denatures the CYP450 enzymes to freeze the metabolic profile in time and precipitates proteins to protect the downstream LC column. Centrifuge at 15,000 × g for 15 min and collect the supernatant.

Protocol B: LC-HRMS/MS Data Acquisition

Causality Focus: is the gold standard for semi-polar xenobiotics[4].

  • Chromatography : Inject 5 µL onto a UPLC C18 column (1.7 µm, 2.1 × 100 mm). Use a gradient of Water (A) and MeCN (B), both containing 0.1% formic acid. Why? Formic acid ensures the basic aniline nitrogen remains protonated, maximizing ESI+ ionization efficiency.

  • Mass Spectrometry : Operate a Q-TOF mass spectrometer in Positive ESI mode.

  • Data-Dependent Acquisition (DDA) : Configure the MS to perform a full MS1 survey scan (m/z 100-800), automatically triggering MS2 fragmentation for the top 3 most intense precursor ions. This isolates low-abundance metabolite signals from background matrix noise.

Spectroscopic Data Comparison & Structural Elucidation

The primary analytical challenge is distinguishing M1 and M2 . Because both represent the loss of a methyl group (-14.0156 Da), they are isobaric (Exact Mass: 163.0997 Da). High-resolution MS1 alone cannot differentiate them; we must rely on chromatographic retention shifts, MS/MS fragmentation patterns, and NMR spectroscopy.

Quantitative Spectroscopic Summary
CompoundModificationExact Mass (Da)Precursor Ion [M+H]+Key MS/MS Fragments (m/z)Diagnostic 1H NMR Shifts (ppm, CDCl3)
Parent None177.1154178.1232163.09 (-CH3), 137.08 (-C3H5)3.78 (s, 3H, O-CH3), 2.95 (s, 3H, N-CH3), 2.35 (m, 1H, N-CH)
M1 O-Demethylation163.0997164.1075136.11 (-CO), 123.06 (-C3H5)Absent : 3.78 (O-CH3).Present : 4.50 (br s, 1H, OH)
M2 N-Demethylation163.0997164.1075123.06 (-C3H5), 108.04 (-CH3)Absent : 2.95 (N-CH3).Present : 3.50 (br s, 1H, NH)
M3 N-Decyclopropylation137.0841138.0919123.06 (-CH3), 95.04 (-CO)Absent : 2.35, 0.6-0.8 (Cyclopropyl).Present : 3.20 (br s, 1H, NH)
Elucidation Logic: Differentiating the Isobars (M1 vs. M2)
  • Chromatographic Retention (LC) : M1 (a phenol) is significantly more polar than M2 (a secondary lipophilic amine) under acidic gradient conditions. Consequently, M1 will elute earlier on the C18 reversed-phase column.

  • MS/MS Fragmentation : While both yield a precursor ion of m/z 164.1075, their collision-induced dissociation (CID) spectra diverge. M1 exhibits a characteristic neutral loss of carbon monoxide (-28 Da, yielding m/z 136.11), which is a hallmark diagnostic fragment for phenolic compounds. M2 lacks this pathway, instead showing a dominant loss of the cyclopropyl ring (-41 Da, yielding m/z 123.06).

  • Nuclear Magnetic Resonance (NMR) : If metabolites are scaled up and isolated, 1H NMR provides absolute confirmation. The parent compound features two distinct singlets: the ether methoxy group at δ 3.78 ppm and the N-methyl group at δ 2.95 ppm. In M1, the δ 3.78 ppm signal vanishes, replaced by a broad, exchangeable phenolic -OH proton. In M2, the δ 2.95 ppm signal is lost, replaced by a secondary amine -NH proton.

References

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: MDPI - Molecules URL:[Link][2]

  • Biochemistry and Occurrence of O-Demethylation in Plant Metabolism Source: Frontiers in Physiology URL:[Link][3]

  • Evidence for a 1-electron oxidation mechanism in N-dealkylation of N,N-dialkylanilines by cytochrome P450 2B1 Source: Journal of Biological Chemistry (PubMed) URL:[Link][1]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics Source: PubMed Central (PMC) URL:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

N-cyclopropyl-4-methoxy-N-methylaniline proper disposal procedures

Handling complex aniline derivatives like N-cyclopropyl-4-methoxy-N-methylaniline requires a rigorous, scientifically grounded approach to laboratory safety and waste management. Because this compound features an aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex aniline derivatives like N-cyclopropyl-4-methoxy-N-methylaniline requires a rigorous, scientifically grounded approach to laboratory safety and waste management. Because this compound features an aromatic amine core heavily substituted with lipophilic groups (cyclopropyl, methoxy, and methyl), it presents unique toxicological and logistical challenges.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic compliance. By understanding the chemical causality behind these safety protocols, researchers and drug development professionals can implement self-validating workflows that protect personnel, prevent environmental contamination, and ensure strict regulatory adherence.

Chemical Profile and Hazard Causality

To safely manage and dispose of N-cyclopropyl-4-methoxy-N-methylaniline, one must first understand its structural behavior. The aniline core is highly lipophilic, allowing it to rapidly penetrate the dermal barrier. Once absorbed, aromatic amines oxidize hemoglobin into methemoglobin, drastically reducing the blood's oxygen-carrying capacity and leading to hypoxia [1].

Furthermore, the electron-donating methoxy group increases the electron density of the aromatic ring, making the compound highly reactive toward strong oxidizers. This reactivity dictates our strict waste segregation protocols.

Table 1: Physicochemical & Hazard Data Summary

Property / HazardCharacteristicOperational Implication
Chemical Class Secondary aromatic amineHighly lipophilic; rapid skin absorption necessitates specialized PPE.
Physical State Viscous liquidRequires dry, inert absorbents (e.g., vermiculite) for spill management.
Primary Toxicity Methemoglobinemia, HepatotoxicityStandard nitrile gloves are highly permeable to anilines and must be avoided.
Incompatibilities Strong oxidizers, strong acidsWaste must be strictly segregated to prevent exothermic reactions.
Disposal Pathway High-temperature incinerationMust not be poured down the drain; requires RCRA-compliant accumulation.

Immediate Safety and Handling Precautions

Before initiating any disposal or operational workflow, the correct engineering controls and Personal Protective Equipment (PPE) must be established. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that chemical exposures be kept strictly below permissible limits [2].

  • Engineering Controls: All transfers, aliquoting, and waste consolidation must occur within a certified chemical fume hood. This prevents the inhalation of volatile amine vapors.

  • Glove Selection (Causality): Do not use standard nitrile gloves. Anilines rapidly degrade and permeate nitrile, creating a false sense of security. Personnel must wear Butyl rubber or Polyvinyl Alcohol (PVA) gloves, which provide the necessary chemical resistance against aromatic amines [3].

  • Secondary Containment: Always store the primary chemical bottle and the active waste container inside a high-density polyethylene (HDPE) secondary containment tray to catch micro-spills.

Operational Workflow: Spill Management Protocol

A spill of N-cyclopropyl-4-methoxy-N-methylaniline is a time-critical event. The following self-validating protocol ensures that the spill is contained without introducing secondary hazards (such as fire risks from incompatible absorbents).

Step-by-Step Spill Response Methodology
  • Assess and Isolate: Immediately evaluate the spill volume. If the spill is large (>50 mL) or outside the fume hood, evacuate the lab, secure the doors, and contact Environmental Health and Safety (EH&S). For small spills inside the hood, proceed to step 2.

  • Upgrade PPE: Ensure you are wearing Butyl/PVA gloves, a fully buttoned lab coat, and chemical splash goggles.

  • Apply Inert Absorbent: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand .

    • Causality Check: Never use sawdust or paper towels for bulk absorption. The high surface area of combustible materials combined with reactive amines can trigger spontaneous, exothermic degradation.

  • Mechanically Collect: Use non-sparking polypropylene scoops to transfer the saturated vermiculite into a clear, sealable polyethylene bag.

  • Decontaminate: Wash the fume hood surface with a mild detergent and water. Wipe dry, and place the contaminated wipes into the same polyethylene bag.

  • Label and Store: Double-bag the waste, seal it with a zip-tie, and attach a "Hazardous Waste" label. Store it in the designated satellite accumulation area for EH&S pickup.

SpillResponse Start Spill Detected: N-cyclopropyl-4-methoxy- N-methylaniline Assess Assess Spill Volume Start->Assess Small Small Spill (< 50 mL / Inside Hood) Assess->Small Large Large Spill (> 50 mL / Outside Hood) Assess->Large PPE Don Butyl/PVA Gloves & Eye Protection Small->PPE Evac Evacuate Area & Notify EH&S Large->Evac Absorb Absorb with Vermiculite (No Combustibles) PPE->Absorb Dispose Double-Bag as Hazardous Waste Absorb->Dispose

Spill response workflow for N-cyclopropyl-4-methoxy-N-methylaniline.

Routine Waste Accumulation & Disposal Protocol

For research laboratories, the Environmental Protection Agency (EPA) offers specific guidelines under RCRA Subpart K (40 CFR 262) for the accumulation of unwanted hazardous materials [4]. Strict adherence to these steps ensures legal compliance and laboratory safety.

Step-by-Step Routine Disposal Methodology
  • Container Selection: Utilize a dedicated High-Density Polyethylene (HDPE) carboy for liquid waste.

    • Causality Check: Glass containers risk shattering, and metal cans can corrode when exposed to trace acidic byproducts. HDPE is chemically inert to secondary amines.

  • Chemical Segregation: Place the waste container in a storage cabinet specifically designated for toxic organics. It must be physically isolated from strong oxidizers (e.g., peroxides, nitric acid) and strong acids. Mixing anilines with oxidizers can result in violent, heat-generating reactions.

  • Compliant Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must explicitly state "Hazardous Waste" and list the full chemical name: N-cyclopropyl-4-methoxy-N-methylaniline. Abbreviations or structural formulas are legally invalid under EPA regulations [4].

  • Accumulation Time Limits: Date the container. Under EPA Subpart K, academic and research laboratories must not accumulate waste for more than 6 months [4]. Monitor the volume; do not fill the container past 90% capacity to allow for vapor expansion.

  • Final Disposal Transfer: Submit a waste collection request to your institutional EH&S department. The ultimate disposal pathway for this compound is high-temperature incineration , which completely breaks down the toxic aromatic ring into inert carbon dioxide, water, and nitrogen oxides, preventing aquatic toxicity [5].

WasteDisposal Gen Waste Generation (Fume Hood) Seg Segregate from Oxidizers & Acids Gen->Seg Cont Collect in Polyethylene (HDPE) Container Seg->Cont Label Label: 'Hazardous Waste' + Full Chemical Name Cont->Label Store Store in Secondary Containment (< 6 Months) Label->Store EHS EH&S Pickup & High-Temp Incineration Store->EHS

Routine hazardous waste accumulation and disposal pathway.

References

  • PubChem: N-Methylaniline Safety and Toxicity Profile. National Center for Biotechnology Information. Available at: [Link]

  • OSHA Laboratory Standard (29 CFR 1910.1450). Occupational Safety and Health Administration. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). Washington (DC): National Academies Press. Available at:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (RCRA Subpart K). U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (NIH). Available at:[Link]

Handling

Personal protective equipment for handling N-cyclopropyl-4-methoxy-N-methylaniline

An authoritative, step-by-step operational guide for the safe handling, containment, and disposal of N-cyclopropyl-4-methoxy-N-methylaniline . As a highly specialized tertiary aniline derivative, this compound presents u...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, containment, and disposal of N-cyclopropyl-4-methoxy-N-methylaniline .

As a highly specialized tertiary aniline derivative, this compound presents unique logistical and safety challenges. Standard laboratory safety protocols are insufficient; handling this chemical requires a causally-driven, defense-in-depth approach to prevent severe systemic toxicity.

Mechanistic Toxicology: The "Why" Behind the Hazard

To handle N-cyclopropyl-4-methoxy-N-methylaniline safely, researchers must first understand its toxicokinetics. Due to its lipophilic nature (facilitated by the cyclopropyl and methyl groups) and the electron-donating methoxy group, this compound penetrates standard laboratory barriers rapidly.

Once absorbed systemically—primarily through percutaneous exposure or inhalation of aerosols—it undergoes hepatic N-hydroxylation. The resulting reactive metabolites act as potent oxidizing agents, converting the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺)[1]. This condition, known as acquired methemoglobinemia , drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal central nervous system (CNS) depression[1][2].

MetHb_Pathway A N-cyclopropyl-4-methoxy- N-methylaniline B Hepatic CYP450 N-hydroxylation A->B Hepatic Metabolism C N-hydroxy Metabolite (Reactive Oxidant) B->C Oxidation D Hemoglobin (Fe2+) Normal State C->D Reacts with Heme E Methemoglobin (Fe3+) Impaired Binding D->E Oxidizes Iron F Tissue Hypoxia & Cyanosis E->F Decreased O2 Delivery

Fig 1. Toxicokinetic pathway of aniline-induced methemoglobinemia and resulting tissue hypoxia.

Comparative Hazard Profile

Because specific regulatory exposure limits for novel derivatives like N-cyclopropyl-4-methoxy-N-methylaniline are often unpublished, safety parameters must be extrapolated from its closest structural analogs: [3] and [4][5].

Property / Hazard MetricN,N-Dimethylaniline (Reference)p-Anisidine (Reference)N-cyclopropyl-4-methoxy-N-methylaniline (Extrapolated)
OSHA PEL (TWA) 5 ppm (Skin notation)[5]0.5 mg/m³ (Skin notation)[3]< 0.1 mg/m³ (Skin notation)
IDLH Level 100 ppm[5]50 mg/m³[3]Treat as highly toxic / Unknown
Primary Target Organs Blood, Liver, Kidneys, CNS[4]Blood, Kidneys, Liver[3]Blood (MetHb), Liver, CNS
Methemoglobinemia Risk High[4]Very High[3]Extremely High

Mandatory Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves and cloth lab coats offer zero functional protection against tertiary anilines. The following PPE matrix is mandatory and relies on chemical impermeability.

  • Hand Protection (Double-Gloving is Mandatory):

    • Inner Glove: 4-mil Nitrile (for dexterity and secondary barrier).

    • Outer Glove: 14-mil Butyl Rubber or Viton™ .

    • Causality: Aniline derivatives are highly non-polar and rapidly permeate standard latex or thin nitrile, acting as a transdermal vector. Butyl rubber provides a dense, cross-linked barrier that physically blocks lipophilic aromatic amines[3][6].

  • Respiratory Protection:

    • Use a NIOSH-approved full-face respirator with Organic Vapor (OV) / P100 combination cartridges if handling outside a closed system[7].

    • Causality: Prevents inhalation of both volatile amine vapors and aerosolized particulates during powder transfer.

  • Body Protection:

    • Tychem® 2000 (or equivalent) chemical-resistant suit or a heavy-duty polyethylene apron over a standard lab coat.

    • Causality: Woven cotton lab coats absorb liquid spills, holding the toxicant directly against the skin and accelerating percutaneous absorption.

  • Eye/Face Protection:

    • Chemical splash goggles (ANSI Z87.1 compliant) and a full face shield[8][9].

Standard Operating Procedures (SOPs)

Safe Weighing and Solution Preparation Workflow

This protocol is a self-validating system; do not proceed to the next step unless the validation check is successful.

  • Engineering Control Verification: Turn on the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated chemical fume hood.

    • Validation: Check the inward airflow monitor. It must read >100 feet per minute (fpm). If the alarm sounds, abort the procedure.

  • PPE Donning: Don the required PPE matrix (Butyl over Nitrile gloves, Tychem apron, goggles).

  • Static Elimination: Wipe the exterior of the chemical container and the weighing spatula with an anti-static cloth.

    • Causality: Aniline derivative powders can carry static charges, causing them to aerosolize and aggressively cling to gloves and scales upon opening.

  • Enclosed Transfer: Tare a sealed vial on the analytical balance. Move the vial and the chemical container into the fume hood. Transfer the required mass into the vial, cap it tightly, and wipe the exterior of the vial with a solvent-dampened wipe (e.g., 70% Isopropanol) before removing it from the hood.

  • Solvent Quenching: Dissolve the compound in the target organic solvent (e.g., DMSO or Dichloromethane) entirely within the fume hood. Never transport the dry powder across the laboratory.

Spill Containment & Decontamination Workflow

In the event of a spill, standard sweeping or mopping will spread the toxicant. Follow this chemically-driven neutralization workflow.

Spill_Cleanup S1 1. Evacuate & Isolate (Min 25m radius) S2 2. Don Maximum PPE (Respirator, Butyl Gloves) S1->S2 S3 3. Contain Spill (Inert Absorbent / Sand) S2->S3 S4 4. Neutralize & Collect (Avoid Aerosolization) S3->S4 S5 5. Surface Decontamination (Mild Acid & Soap Wash) S4->S5 S6 6. Hazardous Waste Disposal (EPA/RCRA Compliant) S5->S6

Fig 2. Step-by-step operational workflow for hazardous aniline derivative spill containment.

  • Evacuate and Isolate: Immediately clear the area (minimum 25-meter radius) and increase room ventilation[10].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust.

  • Chemical Neutralization (The Causality Step): Carefully spray the spill area with a mild acid solution (e.g., 5% Acetic Acid or 1M HCl).

    • Causality: N-cyclopropyl-4-methoxy-N-methylaniline is a weak base. The acid protonates the tertiary amine, converting it into a highly water-soluble, non-volatile anilinium salt. This prevents the release of toxic vapors and stops the chemical from permeating further into surfaces.

  • Collection: Use non-sparking tools to scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container[8].

  • Final Decontamination: Wash the surface with a strong detergent and water, followed by a final wipe with 70% ethanol.

Emergency Medical Response

If skin contact occurs or methemoglobinemia is suspected (symptoms include blue lips/nail beds, chocolate-brown colored blood, dizziness, and shortness of breath):

  • Immediate Decontamination: Remove contaminated clothing immediately. Flush the skin with copious amounts of water and soap for at least 15 minutes[10][11].

  • Medical Intervention: Administer 100% supplemental oxygen and transport to an emergency department immediately.

  • Antidote Protocol: The frontline clinical treatment for severe aniline-induced methemoglobinemia (>20% MetHb) is the intravenous administration of Methylene Blue (1 to 2 mg/kg over 5 minutes)[1][2].

    • Causality: Methylene blue acts as an artificial electron transporter, accelerating the NADPH-dependent methemoglobin reductase pathway to rapidly reduce toxic Fe³⁺ back to functional Fe²⁺ hemoglobin[1][2].

References

  • National Center for Biotechnology Information (NCBI) StatPearls - Methemoglobinemia. Available at:[Link]

  • PubChem Database - P-Anisidine | C7H9NO | CID 7732. Available at:[Link]

  • PubChem Database - N,N-Dimethylaniline | C8H11N | CID 949. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) - Occupational Health Guidelines for Chemical Hazards: N,N-DIMETHYLANILINE. Available at:[Link]

Sources

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